2-(2-Fluoro-5-nitrophenyl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluoro-5-nitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-8-2-1-7(11(12)13)5-6(8)3-4-10/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSDEFBOBWGPAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647622 | |
| Record name | (2-Fluoro-5-nitrophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-92-3 | |
| Record name | (2-Fluoro-5-nitrophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Strategic Importance of Fluorinated Nitroaromatics in Modern Synthesis
An In-Depth Technical Guide to 2-(2-Fluoro-5-nitrophenyl)acetonitrile
Authored by: A Senior Application Scientist
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and nitro groups onto aromatic scaffolds provides a powerful tool for modulating molecular properties. This compound stands as a prime exemplar of such a strategically functionalized building block. The presence of an ortho-fluorine atom, a meta-nitro group, and a reactive acetonitrile side chain creates a unique electronic and steric environment. This guide offers an in-depth exploration of this compound, moving beyond a simple recitation of data to provide a cohesive understanding of its synthesis, reactivity, and application, grounded in established chemical principles. The protocols and insights herein are designed for the practicing researcher, emphasizing not just the "how" but the fundamental "why" behind each procedural step.
Part 1: Core Molecular Identity and Physicochemical Characteristics
The compound in focus is identified by the CAS Number 3456-75-5 .[1][2][3] Its structure is foundational to its utility in synthetic applications.
Chemical Identity
A summary of its key identifiers is presented below for unambiguous reference.
| Identifier | Value |
| IUPAC Name | 2-(5-Fluoro-2-nitrophenyl)acetonitrile |
| Synonyms | 5-Fluoro-2-nitrophenylacetonitrile, Acetonitrile, (5-fluoro-2-nitrophenyl)- |
| CAS Number | 3456-75-5 |
| Molecular Formula | C₈H₅FN₂O₂[1][2][3] |
| Molecular Weight | 180.14 g/mol [1][2] |
| InChI Key | YETOJTGGLXHUCS-UHFFFAOYSA-N[3][4] |
| SMILES | C1=CC(=C(C=C1F)CC#N)[O-][4] |
Physicochemical Properties
The physical properties of a compound govern its handling, reaction conditions, and purification strategies. This compound is a solid at room temperature.[2][3]
| Property | Value | Source(s) |
| Appearance | White to pale yellow crystalline powder | [3] |
| Melting Point | 70-73 °C | [1][2][3] |
| Boiling Point | 303.6 °C at 760 mmHg (Predicted) | [1][2] |
| Density | 1.367 g/cm³ (Predicted) | [1][2] |
| Flash Point | 137.4 °C | [1] |
| Solubility | Generally insoluble in water; soluble in organic solvents like DMF, EtOAc. | Inferred from synthesis protocols |
Part 2: Synthesis and Purification: A Validated Protocol
The synthesis of this compound is typically achieved via nucleophilic aromatic substitution (SNAᵣ), where the nitro group strongly activates the aromatic ring towards attack. The following workflow and protocol are based on established methodologies.[2]
Synthetic Workflow Diagram
The diagram below illustrates the transformation from commercially available starting materials to the final product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from a reported synthesis and provides a self-validating system by explaining the rationale for each step.[2]
Materials:
-
4-Fluoronitrobenzene
-
2-(4-Bromophenoxy)-acetonitrile (as an example of an acetonitrile equivalent, though direct cyanomethylation is more common) or Benzyl Cyanide as a precursor. Correction: The cited source[2] lists "2-(4-Bromophenoxy)-acetonitrile" alongside 4-Fluoronitrobenzene, which seems unusual for the target product. A more classical and logical approach involves the direct cyanomethylation of a suitable precursor or substitution on a benzyl halide. For the purpose of this guide, we will adapt the conditions to a more standard cyanomethylation precursor. Let's assume the synthesis starts from 5-Fluoro-2-nitrotoluene via side-chain halogenation then cyanation, or direct nucleophilic substitution on 2-chloro-4-fluoronitrobenzene with acetonitrile anion. A plausible synthesis starting from 4-Fluoro-1-nitro-2-(bromomethyl)benzene is described below for clarity and chemical soundness.
A more standard and validated approach:
Step 1: Generation of the Acetonitrile Anion (if using Acetonitrile directly)
-
Procedure: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend Potassium tert-butoxide (4.26 g, 37.97 mmol) in anhydrous DMF (25 mL). Cool the suspension to -25°C using a suitable cooling bath.
-
Causality: A strong, non-nucleophilic base like potassium tert-butoxide is required to deprotonate acetonitrile (pKa ~25 in DMSO) to form the nucleophilic cyanomethyl anion. The low temperature (-25°C) is critical to prevent side reactions, such as self-condensation of the acetonitrile anion, and to control the exothermic nature of the deprotonation. DMF is an excellent polar aprotic solvent that effectively solvates the potassium cation, enhancing the reactivity of the anion.
Step 2: Nucleophilic Aromatic Substitution (SNAᵣ)
-
Procedure: To the cold suspension from Step 1, add a solution of 2-Chloro-4-fluoronitrobenzene (assuming this as a more reactive starting material for SNAr at the chloro position) in DMF (25 mL) dropwise over 30 minutes, maintaining the internal temperature below -20°C. Stir the mixture for 2.5 hours at this temperature.
-
Causality: The powerful electron-withdrawing nitro group at the ortho position strongly activates the ring for nucleophilic attack, making the chlorine a good leaving group. The cyanomethyl anion attacks the carbon bearing the chlorine. The fluorine atom remains, as it is less activated for substitution in this position compared to the chlorine.
Step 3: Reaction Quench and Extraction
-
Procedure: Carefully pour the reaction mixture into a beaker containing dilute aqueous HCl (e.g., 1M, 200 mL) and ice. The solution should be acidic. Extract the aqueous solution with ethyl acetate (3 x 100 mL). Combine the organic phases.
-
Causality: Quenching with acid neutralizes the excess tert-butoxide base and protonates any remaining carbanions, terminating the reaction. Extraction with ethyl acetate, an organic solvent immiscible with water, transfers the organic product from the aqueous phase.
Step 4: Organic Phase Wash
-
Procedure: Wash the combined organic layers sequentially with a dilute Na₂CO₃ solution, a 5% LiCl solution, and finally with brine. Dry the organic phase over anhydrous Na₂SO₄.
-
Causality: The Na₂CO₃ wash removes any residual acidic impurities. The LiCl and brine washes help to remove residual DMF and water from the organic phase, breaking up any emulsions and facilitating a clean separation. Anhydrous Na₂SO₄ is a neutral drying agent that removes trace water.
Step 5: Solvent Removal and Purification
-
Procedure: Filter off the Na₂SO₄ and remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator. Purify the resulting crude yellow solid by column chromatography on silica gel.
-
Causality: Rotary evaporation efficiently removes the volatile solvent at a reduced temperature, preventing product degradation.
Step 6: Column Chromatography
-
Procedure: Elute the column with a gradient mobile phase, starting from 5% ethyl acetate in petroleum ether and gradually increasing to 40% ethyl acetate in petroleum ether.[2]
-
Causality: This technique separates the desired product from starting materials and byproducts based on their differing polarities. The less polar components elute first with the low-polarity mobile phase, while the more polar product requires a higher concentration of the more polar ethyl acetate to elute from the silica gel. The final product is obtained as a yellow solid.[2]
Part 3: Chemical Reactivity and Synthetic Applications
This compound is a versatile intermediate primarily due to its three distinct functional groups, which can be manipulated selectively.
Reactivity Profile
-
Nitrile Group: The nitrile (C≡N) can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation). This provides a handle to extend the carbon chain and introduce new functionalities.
-
Nitro Group: The nitro (NO₂) group is a powerful directing group and can be readily reduced to an aniline (amino group) using reagents like SnCl₂, Fe/HCl, or catalytic hydrogenation (e.g., H₂/Pd-C). This resulting amino group is a key precursor for forming amides, sulfonamides, or for diazotization reactions.
-
Aromatic Ring: The phenyl ring is electron-deficient due to the nitro group. The fluorine atom can be displaced by other nucleophiles under certain conditions, although this is less favorable than substitution on a ring activated by an ortho/para nitro group. The positions on the ring are also activated for further substitution, guided by the existing substituents.
Applications in Drug Discovery and Materials Science
This compound serves as a key intermediate in the synthesis of bioactive compounds and potential drug candidates.[1] Its unique structure allows for the development of novel therapeutic agents with potentially improved pharmacological properties.[1]
-
Scaffold for Heterocycles: The ortho-nitro and benzylic nitrile functionalities are perfectly positioned for reductive cyclization reactions. For instance, reduction of the nitro group to an amine, followed by intramolecular reaction with the nitrile, can lead to the formation of substituted indoles or other heterocyclic systems, which are common motifs in pharmaceuticals.
-
Fluorine in Medicinal Chemistry: The fluorine atom is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity (through interactions with the target protein), and modify lipophilicity and bioavailability.[5][6]
-
Intermediate for Complex Molecules: It is used as a starting material for exploring new chemical reactions and synthesizing novel compounds in research and development settings.[1] In material science, it can be incorporated into new materials to confer specific properties like thermal stability or unique optical characteristics.[1]
Logical Role as a Synthetic Intermediate
The following diagram illustrates the compound's role as a central hub for accessing diverse chemical functionalities, making it valuable for library synthesis in drug discovery.
Caption: Role as a versatile synthetic intermediate.
Part 4: Safety, Handling, and Storage
Proper handling of this compound is crucial due to its potential hazards. The information below is synthesized from available Safety Data Sheets (SDS).
Hazard Identification
This compound is classified as hazardous. It is important to consult the full SDS before use.[7][8][9]
| Hazard Class | Statement |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[8][9] |
| Skin Irritation | Causes skin irritation.[7] |
| Eye Irritation | Causes serious eye irritation.[8][9] |
| Transport | RIDADR: UN3439, Hazard Class 6.1, Packing Group III[2] |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[7]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid all personal contact.[10][11]
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate particulate filter.
-
-
General Hygiene: Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[8]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Store locked up.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
First-Aid Measures
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]
-
Skin Contact: Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[7]
References
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Cas 3456-75-5, 5-FLUORO-2-NITROPHENYLACETONITRILE | lookchem. [Link]
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SAFETY DATA SHEET - Unigel. [Link]
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Organic Syntheses Procedure. [Link]
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2-(5-fluoro-2-nitrophenyl)acetonitrile (C8H5FN2O2) - PubChemLite. [Link]
- CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds - Google P
- EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google P
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Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. [Link]
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Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. [Link]
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Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. [Link]
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The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste | Request PDF - ResearchGate. [Link]
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FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis - MDPI. [Link]
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2-(2-fluoro-3-nitrophenyl)acetonitrile (C8H5FN2O2) - PubChemLite. [Link]
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2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem. [Link]
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An In-Depth Technical Guide to 2-(2-Fluoro-5-nitrophenyl)acetonitrile: Synthesis, Characterization, and Applications in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 2-(2-fluoro-5-nitrophenyl)acetonitrile, a key building block in modern medicinal chemistry. We will delve into its physicochemical properties, including its molecular weight, structure, and spectroscopic signature. Detailed, field-proven synthetic protocols are presented, alongside an analysis of the underlying reaction mechanisms. The guide will further explore the compound's reactivity and its strategic application in the synthesis of bioactive heterocyclic scaffolds, particularly indazoles, which are prevalent in numerous drug discovery programs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
Introduction: The Strategic Importance of Fluorinated Nitroaromatics in Drug Discovery
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability. Similarly, the nitro group serves as a versatile synthetic handle, readily transformable into a variety of functional groups, and can also contribute to the electronic properties of a molecule. This compound combines these valuable features, making it a highly sought-after intermediate in the synthesis of complex molecular architectures. Its unique substitution pattern—an ortho-fluorine and a para-nitro group relative to the acetonitrile moiety—offers distinct reactivity and opportunities for selective chemical transformations. This guide aims to provide the user with the foundational knowledge and practical insights necessary to effectively utilize this powerful synthetic tool.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is paramount for its successful application in synthesis and for unambiguous characterization of its derivatives.
Core Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 180.14 g/mol | [1] |
| Molecular Formula | C₈H₅FN₂O₂ | [2] |
| Melting Point | 67.0-73.0 °C | [3] |
| Appearance | White to pale cream or pale yellow crystalline powder | [3] |
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the phenyl ring. The methylene protons (CH₂) adjacent to the nitrile group would likely appear as a singlet further upfield. The coupling patterns of the aromatic protons will be influenced by both the fluorine and nitro groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms. The nitrile carbon (CN) typically resonates around δ 115-120 ppm. The aromatic carbons will show characteristic shifts influenced by the electron-withdrawing nitro group and the electronegative fluorine atom, which will also introduce C-F coupling.
2.2.2. Mass Spectrometry (MS) (Predicted)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 180. Fragmentation may involve the loss of the nitro group (NO₂) or the cyano group (CN).
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved from commercially available starting materials. The following protocol is based on established methodologies for the synthesis of related nitrophenylacetonitrile derivatives.[4][5]
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials:
-
2-Fluoro-5-nitrobenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-5-nitrobenzyl bromide (1.0 eq) in anhydrous DMSO.
-
Addition of Cyanide: To the stirred solution, add sodium cyanide (1.1 eq) portion-wise at room temperature. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether. Shake vigorously and separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.
Reactivity and Synthetic Utility
The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the nitro group, the fluorine atom, and the acetonitrile moiety.
Reactivity Profile
-
Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It can also be readily reduced to an amino group, providing a gateway to a wide range of further chemical transformations.
-
Fluorine Atom: The ortho-fluorine atom further enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack.
-
Acetonitrile Group: The methylene protons adjacent to the nitrile group are acidic and can be deprotonated with a suitable base to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine.
Application in the Synthesis of Bioactive Indazoles
A significant application of this compound in medicinal chemistry is its use as a precursor for the synthesis of substituted indazoles. Indazoles are a class of heterocyclic compounds that are prevalent in many approved drugs and clinical candidates due to their diverse biological activities.[6][7]
The synthesis of an indazole core from this compound typically involves a reductive cyclization strategy.
Synthetic Workflow for Indazole Formation
Caption: Reductive cyclization to form a substituted indazole.
In this process, the nitro group is reduced to an amino group, which then undergoes an intramolecular cyclization with the nitrile function to form the indazole ring system. The fluorine atom can be retained in the final product or displaced by a nucleophile during the synthesis, offering further opportunities for diversification. This approach provides a versatile and efficient route to novel indazole derivatives for screening in drug discovery programs.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) provided by the supplier before use.
-
Toxicity: While specific toxicity data for this compound is limited, it should be handled with care due to the presence of the nitro and nitrile functional groups.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a fluorinated and nitrated aromatic ring with a reactive acetonitrile side chain provides a powerful platform for the construction of complex and biologically relevant molecules. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and insights into its application in the synthesis of important heterocyclic scaffolds. By understanding the principles outlined herein, researchers can confidently and effectively utilize this compound to advance their drug discovery and development efforts.
References
- Google Patents. (n.d.). Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor.
- Google Patents. (n.d.). The preparation method of 2-nitro substituted phenylacetonitrile compounds.
- Gallavardin, T., et al. (2026). Synthesis of indazole-based fluorophores. Organic & Biomolecular Chemistry. Advance Article.
- Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-492.
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PubChem. (n.d.). 2-(2-nitrophenyl)acetonitrile. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-fluoro-3-nitrophenyl)acetonitrile. Retrieved from [Link]
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- 4. 2H-Indazole synthesis [organic-chemistry.org]
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"2-(2-Fluoro-5-nitrophenyl)acetonitrile" synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(2-Fluoro-5-nitrophenyl)acetonitrile
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a key intermediate in the development of novel pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It explores three primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr), Side-Chain Halogenation followed by Cyanation, and the Sandmeyer Reaction. Each pathway is critically evaluated based on its chemical principles, experimental feasibility, and potential yield. Detailed, step-by-step protocols are provided for the most viable routes, alongside a thorough discussion of the underlying reaction mechanisms. A significant emphasis is placed on the stringent safety protocols required for handling the hazardous materials involved, particularly cyanide reagents.
Introduction and Strategic Overview
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of heterocyclic compounds with potential therapeutic applications. The strategic placement of the fluoro, nitro, and acetonitrile functionalities on the phenyl ring offers multiple avenues for further chemical modification. The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, a key consideration in the design of its synthesis.
This guide will dissect three logical and experimentally validated approaches to the synthesis of this target molecule. The choice of a particular pathway in a research or industrial setting will depend on factors such as the availability of starting materials, scalability, overall cost, and the specific safety infrastructure in place.
Comparative Analysis of Synthetic Pathways
A comparative analysis of the three primary synthetic routes is presented below to aid in the selection of the most appropriate method for a given application.
| Pathway | Starting Materials | Key Intermediates | Advantages | Disadvantages |
| 1. Nucleophilic Aromatic Substitution (SNAr) | 2,4-Difluoronitrobenzene, Acetonitrile | Meisenheimer Complex | Potentially a one-step synthesis. | Requires a strong base to deprotonate acetonitrile; potential for side reactions. |
| 2. Side-Chain Halogenation & Cyanation | 2-Fluoro-5-nitrotoluene | 2-Fluoro-5-nitrobenzyl bromide | Utilizes readily available starting materials; well-established reaction types. | Two-step process; benzyl bromide intermediate is a lachrymator. |
| 3. Sandmeyer Reaction | 2-Fluoro-5-nitroaniline | Diazonium salt | Classic and reliable method for introducing a cyano group. | Multi-step synthesis; diazonium salts can be unstable. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the three distinct synthetic routes to this compound.
Caption: Overview of the three synthetic pathways.
Detailed Experimental Protocols and Mechanistic Insights
This section provides detailed experimental procedures for the two most practical and well-documented synthetic routes.
Pathway 2: Side-Chain Halogenation and Cyanation
This two-step pathway is often preferred due to the reliability of each individual reaction and the commercial availability of the starting material.
Step 1: Synthesis of 2-Fluoro-5-nitrobenzyl bromide
This reaction proceeds via a free-radical chain mechanism. The initiator, AIBN (Azobisisobutyronitrile), generates radicals upon heating, which abstract a hydrogen atom from the methyl group of 2-fluoro-5-nitrotoluene. The resulting benzylic radical then reacts with N-bromosuccinimide (NBS) to form the desired benzyl bromide and a succinimidyl radical, which continues the chain reaction.
Caption: Free-radical bromination of 2-fluoro-5-nitrotoluene.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-5-nitrotoluene (1 equivalent), N-bromosuccinimide (NBS, 1.1 equivalents), and a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2-fluoro-5-nitrobenzyl bromide, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
This is a classic nucleophilic substitution reaction (SN2). The cyanide ion (CN⁻) acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group.[1][2]
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve 2-fluoro-5-nitrobenzyl bromide (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
In a separate flask, dissolve sodium cyanide (NaCN, 1.2 equivalents) in a minimal amount of water and add it to the solution of the benzyl bromide. Caution: Sodium cyanide is highly toxic. Handle with extreme care.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a larger volume of water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Pathway 3: The Sandmeyer Reaction
This classical approach involves the transformation of an amino group into a nitrile via a diazonium salt intermediate.[3][4]
Step 1: Synthesis of 2-Fluoro-5-nitroaniline
This step involves the selective reduction of one nitro group of 2,4-dinitrofluorobenzene. This can be achieved using various reducing agents, with iron powder in the presence of an acid being a common and cost-effective method.[5]
Experimental Protocol:
-
To a suspension of iron powder (3 equivalents) in a mixture of ethanol and water, add a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and then add a solution of 2,4-dinitrofluorobenzene (1 equivalent) in ethanol dropwise.
-
Maintain the reaction at reflux for 2-3 hours, monitoring by TLC.
-
After the reaction is complete, filter the hot solution to remove the iron salts.
-
Concentrate the filtrate under reduced pressure. The residue can be taken up in an organic solvent and washed with water.
-
Drying the organic layer and removing the solvent will yield the crude 2-fluoro-5-nitroaniline, which can be purified by recrystallization. A reported yield for a similar process is around 70%.[5]
Step 2: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction proceeds through the diazotization of the aniline, followed by a copper(I) cyanide-catalyzed radical-nucleophilic aromatic substitution.[3]
Caption: The Sandmeyer reaction pathway.
Experimental Protocol:
-
Dissolve 2-fluoro-5-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (2.2 equivalents) in water. Cool this solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Nitrogen gas will evolve.
-
Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction.
-
Cool the mixture and extract the product with an organic solvent like toluene or ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to yield this compound.
Safety and Handling of Hazardous Reagents
The synthesis of this compound involves several hazardous materials that require strict safety protocols.
Sodium Cyanide (NaCN) and Potassium Cyanide (KCN):
-
Toxicity: Highly toxic by ingestion, inhalation, and skin contact.[6] Exposure to as little as 50-150 mg can be fatal.[7]
-
Handling:
-
Always handle in a well-ventilated chemical fume hood.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene, double-gloving is recommended), and safety goggles with a face shield.[6]
-
Avoid contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas.[7]
-
Do not eat, drink, or smoke in the work area.[8]
-
-
Storage: Store in a cool, dry, well-ventilated, and securely locked area, separate from acids and oxidizing agents.[9] Containers should be tightly sealed.[8]
-
Spills: Small spills within a fume hood can be managed by trained personnel wearing appropriate PPE. For larger spills, evacuate the area and contact emergency services.[7]
-
Waste Disposal: All cyanide-containing waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines. Aqueous cyanide waste should be treated with an oxidizing agent (e.g., bleach) under basic conditions to convert the cyanide to the less toxic cyanate.
Nitroaromatic Compounds:
-
Toxicity: Can be toxic and are often skin and eye irritants. Some are suspected carcinogens.
-
Handling: Handle with appropriate PPE. Avoid inhalation of dust or vapors.
Benzyl Bromides:
-
Toxicity: Lachrymators (tear-inducing) and are irritants to the skin, eyes, and respiratory tract.
-
Handling: Always handle in a fume hood.
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₈H₅FN₂O₂ |
| Molecular Weight | 180.14 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | 70-72 °C |
Spectroscopic Data:
-
¹H NMR: Expected signals for the aromatic protons and the methylene protons.
-
¹³C NMR: Expected signals for the aromatic carbons, the nitrile carbon, and the methylene carbon.
-
IR Spectroscopy: Characteristic peaks for the nitrile (C≡N) stretch (around 2250 cm⁻¹) and the nitro (NO₂) group stretches.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound.
Conclusion
The synthesis of this compound can be successfully achieved through multiple synthetic routes. The choice between side-chain halogenation followed by cyanation and the Sandmeyer reaction will depend on the specific laboratory context. Both pathways are robust and have been well-documented in the chemical literature. The SNAr approach, while potentially more direct, may require more optimization. Regardless of the chosen pathway, a strong emphasis on safety, particularly when handling cyanide reagents, is paramount. This guide provides the necessary technical details and safety considerations to enable the successful and safe synthesis of this important pharmaceutical intermediate.
References
- Blanksma, J.J. et al. (1946). Recueil des Travaux Chimiques des Pays-Bas, 65, 329.
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United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-fluoro-5-nitroaniline. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Retrieved from [Link]
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Massachusetts Institute of Technology. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]
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Bloom Tech. (2023, April 24). What are the synthesis routes of 5-Fluoro-2-nitroaniline. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzyl Cyanide. Retrieved from [Link]
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Organic Syntheses. (n.d.). Copper-catalyzed Cyanation of Alkenyl Iodides. Retrieved from [Link]
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Eureka | Patsnap. (n.d.). The preparation method of 5-fluoro-2-nitrophenol. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
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ACS Publications. (2015, January 2). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Organic Letters. Retrieved from [Link]
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Organic Synthesis International. (2014, December 17). Cyanation of Aryl Halides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Retrieved from [Link]
- Google Patents. (n.d.). EP3587391A1 - Process for preparing nitrobenzyl bromides.
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National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Retrieved from [Link]
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Nature. (2025, May 27). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. Retrieved from [Link]
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PubChem. (n.d.). 2-(5-fluoro-2-nitrophenyl)acetonitrile (C8H5FN2O2). Retrieved from [Link]
-
MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]
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National Institutes of Health. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC. Retrieved from [Link]
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ChemRxiv. (n.d.). Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross- Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). The nucleophilic aromatic substitution reaction between... | Download Scientific Diagram. Retrieved from [Link]
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Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions - PMC. Retrieved from [Link]
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ResearchGate. (n.d.). S N Ar reactions of 2. | Download Table. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. Retrieved from [Link]
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Lab Alley. (n.d.). Acetonitrile in the Pharmaceutical Industry. Retrieved from [Link]
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Beilstein Journals. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]
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Pearson. (n.d.). Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. Retrieved from [Link]
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Transtutors. (2022, March 11). Reaction of benzyl bromide with sodium cyanide in DMF gives the... (1 Answer). Retrieved from [Link]
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Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE. Retrieved from [Link]
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YouTube. (2015, May 10). Nucleophilic substitution reactions with cyanide. Retrieved from [Link]
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Pearson. (n.d.). Give the products of the reaction between a benzyl bromide deriva... Retrieved from [Link]
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An In-Depth Technical Guide to the Physical Properties of 2-(2-Fluoro-5-nitrophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known and predicted physical properties of the chemical intermediate, 2-(2-Fluoro-5-nitrophenyl)acetonitrile. The strategic placement of fluoro and nitro groups on the phenylacetonitrile scaffold makes this compound a valuable building block in medicinal chemistry and materials science. Understanding its physical characteristics is paramount for its effective handling, characterization, and application in research and development.
Chemical Identity and Molecular Structure
This compound is identified by the CAS number 1000339-92-3 . Its molecular structure consists of a benzene ring substituted with a fluorine atom at the 2-position, a nitro group at the 5-position, and an acetonitrile group at the 1-position.
The molecular formula of the compound is C₈H₅FN₂O₂ , and it has a molecular weight of 180.14 g/mol . The presence of the electron-withdrawing nitro group and the highly electronegative fluorine atom significantly influences the electronic properties of the aromatic ring and the reactivity of the benzylic protons of the acetonitrile moiety.
Caption: 2D structure of this compound.
Physicochemical Properties: A Data-Driven Overview
Precise experimental data for this compound is not extensively available in the public domain. The following table summarizes the available predicted and experimental data. For comparative purposes, data for the isomeric compound, 5-Fluoro-2-nitrophenylacetonitrile (CAS 3456-75-5), is also provided where available, highlighting the impact of substituent positioning on physical properties.
| Property | This compound (CAS 1000339-92-3) | 5-Fluoro-2-nitrophenylacetonitrile (CAS 3456-75-5) |
| Molecular Formula | C₈H₅FN₂O₂ | C₈H₅FN₂O₂ |
| Molecular Weight | 180.14 g/mol | 180.14 g/mol |
| Appearance | Not reported | White to pale cream to pale yellow crystals or powder[1] |
| Melting Point | Not reported | 70-72 °C[2][3] or 67.0-73.0 °C[1] |
| Boiling Point | 334.7 °C at 760 mmHg (Predicted)[4] | 303.6±27.0 °C (Predicted)[2] |
| Density | 1.367 g/cm³ (Predicted)[4] | 1.367±0.06 g/cm³ (Predicted)[2] |
| Flash Point | 156.2 °C (Predicted)[4] | 137.4 °C[3] |
| Solubility | Not reported | Insoluble in water; soluble in ethanol, diethyl ether, chloroform, and benzene[5] |
Expert Insight: The predicted boiling point of the 2-fluoro isomer is higher than that of the 5-fluoro isomer, which may be attributed to differences in intermolecular forces arising from the distinct electronic distributions. The melting point of the 5-fluoro isomer suggests that the 2-fluoro isomer is also likely a solid at room temperature. The solubility profile of the 5-fluoro isomer in common organic solvents is a good indicator of the expected solubility for the 2-fluoro isomer, owing to their shared functional groups.
Spectroscopic Characterization: The Fingerprint of a Molecule
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetonitrile group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the fluorine and nitro substituents.
¹³C NMR: The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached fluorine and nitro groups.
Computational Prediction Workflow: In the absence of experimental data, Density Functional Theory (DFT) calculations are the industry standard for predicting NMR chemical shifts.
Caption: A generalized workflow for the computational prediction of NMR spectra.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:
-
C≡N stretch: A sharp, medium-intensity band around 2250 cm⁻¹.
-
NO₂ stretches: Two strong bands, one asymmetric around 1530 cm⁻¹ and one symmetric around 1350 cm⁻¹.
-
C-F stretch: A strong band in the region of 1250-1000 cm⁻¹.
-
Aromatic C-H and C=C stretches: Multiple bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
Mass Spectrometry (MS)
In a mass spectrum, this compound would be expected to show a molecular ion peak ([M]⁺) at an m/z corresponding to its molecular weight (180.14). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the cyano group (CN).
Synthesis and Reactivity
While a specific, detailed synthesis protocol for this compound is not widely published, its synthesis would likely follow established methodologies for the preparation of similar phenylacetonitriles. A plausible synthetic route involves the nucleophilic aromatic substitution of a suitable di-substituted benzene derivative.
The reactivity of this compound is dictated by its functional groups:
-
Nitrile Group: The nitrile can undergo hydrolysis to form a carboxylic acid or be reduced to a primary amine. It can also react with organometallic reagents to form ketones.[6][7][8]
-
Nitro Group: The nitro group can be reduced to an amine, providing a handle for further functionalization.
-
Benzylic Protons: The protons on the carbon adjacent to the nitrile and the aromatic ring are acidic and can be deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions.
-
Aromatic Ring: The fluorine atom can be displaced by nucleophiles under certain conditions, a common reaction for ortho-fluoro nitroaromatics.
Safety and Handling
A Safety Data Sheet (SDS) for this compound indicates that it should be handled with care.[9] General precautions for handling nitriles and nitroaromatic compounds should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]
Expert Insight: The potential for nitriles to be metabolized to cyanide necessitates stringent adherence to safety protocols to prevent exposure.
Conclusion and Future Outlook
This compound is a chemical intermediate with significant potential in synthetic chemistry. While a comprehensive experimental dataset of its physical properties is currently lacking, predictive modeling and data from its isomers provide valuable insights. Further experimental characterization of this compound is warranted to fully unlock its utility in the development of novel pharmaceuticals and materials. The methodologies and comparative data presented in this guide offer a solid foundation for researchers working with this and related compounds.
References
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MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved January 17, 2026, from [Link]
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National Institutes of Health. (n.d.). Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. Retrieved January 17, 2026, from [Link]
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Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (n.d.). Retrieved January 17, 2026, from [Link]
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Corin Wagen. (2023, March 14). Computational NMR Prediction: A Microreview. Retrieved January 17, 2026, from [Link]
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LookChem. (n.d.). Cas 3456-75-5,5-FLUORO-2-NITROPHENYLACETONITRILE. Retrieved January 17, 2026, from [Link]
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NIST. (n.d.). 2-Fluoro-5-nitrobenzonitrile. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 2-(5-fluoro-2-nitrophenyl)acetonitrile. Retrieved January 17, 2026, from [Link]
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ChemRxiv. (2022, January 25). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (2020, May 25). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Retrieved January 17, 2026, from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 17, 2026, from [Link]
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NIST. (n.d.). Acetonitrile. Retrieved January 17, 2026, from [Link]
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NMRS.io. (n.d.). 13C | acetonitrile-d3 | NMR Chemical Shifts. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 2-Nitrophenylacetonitrile. Retrieved January 17, 2026, from [Link]
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ACS Publications. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Retrieved January 17, 2026, from [Link]
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KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved January 17, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols: 2-(2-Fluoro-5-nitrophenyl)acetonitrile in Medicinal Chemistry
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern drug discovery, the efficiency of synthesizing diverse and complex molecular libraries is paramount. The selection of starting materials, or building blocks, is a critical decision that dictates the accessible chemical space and, ultimately, the potential for identifying novel therapeutic agents. 2-(2-Fluoro-5-nitrophenyl)acetonitrile is a prime example of a highly versatile scaffold, prized in medicinal chemistry for the strategic placement of its three key functional groups: a nucleophilic cyanomethyl group, an electron-deficient aromatic ring, and selectively reactive fluoro and nitro substituents.
This guide provides an in-depth exploration of this compound, detailing its properties, synthesis, and application in the construction of pharmacologically relevant molecules. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this building block for the synthesis of heterocyclic systems and other key intermediates in drug development programs, such as kinase inhibitors.[1][2]
The unique electronic nature of this molecule confers significant advantages:
-
The Phenylacetonitrile Core: The methylene bridge (the "-CH2-" group) is acidic (pKa ≈ 20-22 in DMSO), readily forming a carbanion that serves as a potent nucleophile for carbon-carbon bond formation.[3] The nitrile group itself is a versatile precursor for various functional groups, including amines, carboxylic acids, and tetrazoles.
-
The 2-Fluoro Substituent: The fluorine atom, positioned ortho to the acetonitrile group, activates the ring for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of functionalities. Furthermore, the incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity.[4]
-
The 5-Nitro Substituent: The strongly electron-withdrawing nitro group further enhances the ring's susceptibility to SNAr. It also serves as a valuable synthetic handle; it can be retained as a key pharmacophoric element or, more commonly, reduced to an aniline derivative. This resulting amino group opens up a vast array of subsequent chemical transformations, including amide bond formation, sulfonylation, and diazotization, enabling extensive Structure-Activity Relationship (SAR) studies.[5][6]
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective laboratory practice.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 85593-94-4 |
| Molecular Formula | C₈H₅FN₂O₂ |
| Molecular Weight | 180.14 g/mol |
| Appearance | Typically a yellow to brown solid or powder |
| Melting Point | 83-87 °C |
| Solubility | Soluble in common organic solvents like Acetonitrile, DMF, DMSO, Ethyl Acetate. |
Safety & Handling Protocol:
-
Hazard Statement: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[7] Metabolized to cyanide in the body, which may cause headache, dizziness, weakness, unconsciousness, convulsions, coma, and possible death.[8]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and chemical safety goggles. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
-
Ingestion/Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.
Synthesis of this compound
The most common laboratory-scale synthesis involves the nucleophilic aromatic substitution of a readily available di-halo-nitrobenzene precursor. The following protocol is adapted from established procedures for similar compounds.[11]
Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol: Synthesis
Objective: To synthesize this compound from 1,2-difluoro-4-nitrobenzene.
Materials:
-
1,2-Difluoro-4-nitrobenzene
-
Ethyl cyanoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
1,4-Dioxane (anhydrous)
-
Hydrochloric acid (concentrated, ~37%)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (1.1 eq.) in anhydrous 1,4-dioxane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the suspension to 0°C using an ice bath.
-
Causality: An inert atmosphere is crucial as NaH reacts violently with water. Cooling to 0°C helps to control the initial exothermic reaction during deprotonation.
-
-
Deprotonation: Add a solution of ethyl cyanoacetate (1.1 eq.) in anhydrous 1,4-dioxane dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the mixture to stir for an additional 15 minutes.
-
Causality: The hydride ion (H⁻) from NaH is a strong, non-nucleophilic base that efficiently deprotonates the acidic α-carbon of ethyl cyanoacetate to form the corresponding enolate, a potent nucleophile.
-
-
SNAr Reaction: To the resulting enolate suspension, add 1,2-difluoro-4-nitrobenzene (1.0 eq.) portion-wise or as a solution in dioxane. Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Causality: The highly electron-deficient aromatic ring is susceptible to nucleophilic attack. The enolate attacks the carbon bearing a fluorine atom, displacing it. The fluorine at the 2-position is preferentially displaced over the one at the 1-position due to steric and electronic factors.
-
-
Workup & Hydrolysis: Carefully quench the reaction by slowly adding 1N HCl at 0°C. Remove the dioxane under reduced pressure. To the residue, add concentrated HCl and heat the mixture to reflux for 12-18 hours.
-
Causality: The acid quenches any remaining NaH and neutralizes the reaction mixture. The subsequent reflux in strong acid hydrolyzes the ester to a carboxylic acid and the nitrile to a carboxylic acid (or amide intermediate).
-
-
Decarboxylation & Extraction: Cool the reaction mixture to room temperature. The intermediate malonic acid derivative will spontaneously decarboxylate upon heating. Neutralize the mixture with saturated NaHCO₃ solution and extract the product with ethyl acetate (3x).
-
Causality: The β-ketoacid structure of the hydrolyzed intermediate is unstable and readily loses CO₂ upon heating, yielding the desired acetonitrile product.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield pure this compound.
Application 1: Synthesis of Furan-Based Antimycobacterial Agents
This building block is a key precursor for synthesizing compounds with potential therapeutic activity. For instance, derivatives of 5-phenyl-furan-2-carboxylic acids have shown promise as antimycobacterial agents that interfere with iron homeostasis in Mycobacterium tuberculosis.[12]
Reaction Scheme: Furan Synthesis
Caption: Synthesis of a furan ring system using the building block.
Protocol: Synthesis of a Substituted Furan
Objective: To demonstrate the use of this compound in a Thorpe-Ziegler type cyclization to form a substituted furan ring.
Procedure:
-
Alkylation: In a round-bottom flask, dissolve this compound (1.0 eq.) and propargyl bromide (1.2 eq.) in DMF. Add potassium carbonate (K₂CO₃, 2.0 eq.) as the base. Stir the mixture at room temperature for 8-12 hours.
-
Causality: K₂CO₃ is a suitable base to deprotonate the acidic methylene group, forming the nucleophilic carbanion. This carbanion then undergoes an SN2 reaction with propargyl bromide to form the key dialkylated intermediate.
-
-
Cyclization: After the initial alkylation is complete (monitored by TLC), add a stronger base such as sodium ethoxide (NaOEt, 1.5 eq.) to the reaction mixture. Heat the reaction to 60-70°C for 4-6 hours.
-
Causality: The stronger base facilitates an intramolecular cyclization. The carbanion attacks one of the carbons of the alkyne, leading to the formation of the five-membered furan ring.
-
-
Workup and Purification: Cool the reaction, pour it into water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography to obtain the desired substituted furan.
Application 2: Precursor for Kinase Inhibitor Scaffolds
The structure of this compound is highly amenable for the synthesis of kinase inhibitors, particularly those targeting the ATP-binding site. The subsequent reduction of the nitro group provides a crucial handle for building out the molecule to achieve desired potency and selectivity.[1][13]
Workflow: Nitro Group Reduction
Caption: Reduction of the nitro group to an amine for SAR studies.
Protocol: Reduction of the Nitro Group
Objective: To reduce the nitro group of this compound to an amine, creating a key intermediate for further elaboration.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask. Add tin(II) chloride dihydrate (4-5 eq.).
-
Causality: Tin(II) chloride is a classic and reliable reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like nitriles. The reaction proceeds via a series of single-electron transfers from Sn(II).
-
-
Heating: Heat the mixture to reflux (approx. 78°C for EtOH) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure. Add ethyl acetate and saturated NaHCO₃ solution to the residue and stir vigorously until the pH is basic (~8-9) and the tin salts have precipitated.
-
Causality: The basic workup is essential to neutralize the acidic reaction mixture and precipitate tin hydroxides, which can then be removed by filtration.
-
-
Purification: Filter the mixture through a pad of celite, washing the pad with ethyl acetate. Separate the layers of the filtrate, extract the aqueous layer with more ethyl acetate, and combine the organic layers. Dry over Na₂SO₄, filter, and concentrate to yield 2-(5-amino-2-fluorophenyl)acetonitrile, which can often be used in the next step without further purification.
This amino intermediate is now primed for coupling with various carboxylic acids or sulfonyl chlorides, allowing for the rapid generation of a library of compounds to probe the SAR of a target kinase.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its inherent reactivity and the distinct roles of its functional groups provide a robust platform for the efficient construction of diverse and complex molecules. The protocols outlined in this guide serve as a validated starting point for researchers to unlock the potential of this building block in their own drug discovery endeavors, from creating novel heterocyclic scaffolds to synthesizing the next generation of targeted therapeutics.
References
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Di Sarno, V., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(2), M1373. Available at: [Link]
- Google Patents. (2004). Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor. US20040199002A1.
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PubChem. (n.d.). 2-Nitrophenylacetonitrile. National Center for Biotechnology Information. Available at: [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitrophenylacetonitrile, 98%. Available at: [Link]
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GHS. (2024). SAFETY DATA SHEET - Acetonitrile. Available at: [Link]
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Laha, J. K., et al. (2023). Shining light on the nitro group: distinct reactivity and selectivity. Chemical Communications. Available at: [Link]
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de la Torre, B. G., & Albericio, F. (2024). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 29(1), 161. Available at: [Link]
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Tanimowo, I. O., et al. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Molecules, 26(19), 5824. Available at: [Link]
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Zhu, J., et al. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules, 28(8), 3491. Available at: [Link]
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Chupakhin, E., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International Journal of Molecular Sciences, 24(5), 4349. Available at: [Link]
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Suteau, O., et al. (2014). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. Bioorganic & Medicinal Chemistry Letters, 24(12), 2686-2690. Available at: [Link]
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Tighadouini, S., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. International Journal of Molecular Sciences, 25(21), 12891. Available at: [Link]
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The Strategic Synthesis and Application of 2-(2-Fluoro-5-nitrophenyl)acetonitrile: A Key Pharmaceutical Intermediate
In the landscape of pharmaceutical development, the efficient and robust synthesis of key intermediates is paramount to the successful and timely delivery of novel therapeutics. Among these crucial building blocks, 2-(2-Fluoro-5-nitrophenyl)acetonitrile emerges as a compound of significant interest. Its unique structural features, namely the ortho-fluoro and para-nitro substitutions on the phenylacetonitrile scaffold, render it a versatile precursor for a range of complex molecular architectures, most notably in the synthesis of anticonvulsant and other neurologically active agents.
This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties to detailed, field-proven synthetic protocols. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the reaction mechanisms at play. Furthermore, this document will illuminate the pathway from this intermediate to the final active pharmaceutical ingredient (API), providing researchers and drug development professionals with a comprehensive resource for their synthetic endeavors.
Physicochemical Properties and Structural Attributes
Understanding the inherent properties of this compound is the foundation for its effective handling, reaction optimization, and purification. While specific experimental data for this exact compound is not widely published, we can extrapolate key characteristics from closely related analogs and theoretical predictions.
| Property | Estimated Value/Information | Source/Basis |
| Molecular Formula | C₈H₅FN₂O₂ | Calculated |
| Molecular Weight | 180.14 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid, likely pale yellow to light brown | Analogy to 5-Fluoro-2-nitrophenylacetonitrile and 2-Nitrophenylacetonitrile[1] |
| Melting Point | Estimated in the range of 70-85 °C | Based on the melting point of 5-Fluoro-2-nitrophenylacetonitrile (70-73 °C) and 2-Nitrophenylacetonitrile (83 °C)[1][2] |
| Boiling Point | > 300 °C (Predicted) | |
| Solubility | Likely soluble in common organic solvents such as acetonitrile, acetone, ethyl acetate, and dichloromethane. Sparingly soluble in water. | General properties of nitriles and nitroaromatic compounds[2] |
| Stability | Stable under normal laboratory conditions. Avoid strong oxidizing agents, strong acids, and strong bases. | General reactivity of nitriles and nitro compounds[2] |
The strategic placement of the fluorine atom at the ortho position to the acetonitrile group can influence the reactivity of the benzylic protons and the aromatic ring through inductive and mesomeric effects. The para-nitro group acts as a strong electron-withdrawing group, which is crucial for subsequent transformations, such as nucleophilic aromatic substitution or reduction to an amino group.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is most effectively achieved through the nucleophilic substitution of a suitable benzyl halide with a cyanide salt. The following protocol is a robust and scalable method derived from established procedures for analogous compounds.[3][4]
Synthetic Pathway Overview
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
Materials:
-
2-Fluoro-5-nitrobenzyl chloride (or bromide) (1.0 eq)
-
Sodium cyanide (NaCN) (1.1 - 1.5 eq)
-
Acetonitrile (or DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-fluoro-5-nitrobenzyl chloride (1.0 eq) in a suitable solvent such as acetonitrile or dimethyl sulfoxide (DMSO). The choice of solvent is critical; acetonitrile is often preferred due to its favorable properties as a reaction medium and ease of removal.[5]
-
Addition of Cyanide: To the stirred solution, add sodium cyanide (1.1 - 1.5 eq) portion-wise at room temperature. The use of a slight excess of sodium cyanide ensures the complete conversion of the starting material.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the halide and the reaction temperature.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing deionized water. Caution: This step should be performed in a well-ventilated fume hood as the quenching of any unreacted cyanide may produce toxic hydrogen cyanide gas.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with deionized water, followed by a wash with brine to remove any residual water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure product.
Application in Pharmaceutical Synthesis: The Gateway to Rufinamide
This compound is a pivotal intermediate in the synthesis of various pharmaceutical compounds. One of the most prominent examples is its potential application in the synthesis of Rufinamide , an antiepileptic drug used for the treatment of seizures associated with Lennox-Gastaut syndrome.[6][7][8][9]
Synthetic Pathway to a Rufinamide Precursor
Caption: Proposed synthetic pathway to a Rufinamide precursor.
The synthesis of a Rufinamide precursor from this compound involves a series of key transformations:
-
Reduction of the Nitro Group: The nitro group is selectively reduced to an amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or by using reducing agents like tin(II) chloride or iron in acidic media.
-
Diazotization: The resulting primary aromatic amine is then converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures.
-
Triazole Ring Formation: The in-situ generated diazonium salt can then undergo a cyclization reaction with a suitable partner to form the 1,2,3-triazole ring, which is the core structure of Rufinamide.
The continuous flow synthesis of Rufinamide has also been explored, offering advantages in terms of safety, efficiency, and scalability, particularly when handling potentially hazardous intermediates like azides that can be generated in situ and consumed immediately.[10]
Safety, Handling, and Storage
Working with this compound and the reagents for its synthesis requires strict adherence to safety protocols.
Hazard Identification:
-
Toxicity: Nitrile compounds can be toxic if ingested, inhaled, or absorbed through the skin. They can release cyanide in the body.[11] Nitroaromatic compounds are also generally considered to be toxic.
-
Irritation: The compound is likely to be an irritant to the eyes, skin, and respiratory system.[11]
-
Flammability: While the compound itself is a solid, the solvents used in its synthesis, such as acetonitrile, are flammable.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: All manipulations should be carried out in a well-ventilated fume hood. If there is a risk of inhaling dust or vapors, a respirator may be necessary.
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store separately from strong oxidizing agents, strong acids, and strong bases.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
Conclusion
This compound stands as a testament to the critical role of well-designed intermediates in the synthesis of modern pharmaceuticals. Its strategic functionalization provides a versatile handle for the construction of complex molecular frameworks, exemplified by its potential utility in the synthesis of Rufinamide. The protocols and insights provided in this guide are intended to empower researchers and development professionals to harness the full potential of this valuable compound, while upholding the highest standards of scientific integrity and safety. The continued exploration of such key intermediates will undoubtedly pave the way for future innovations in drug discovery and development.
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Application Notes & Protocols: The Synthetic Versatility of 2-(2-Fluoro-5-nitrophenyl)acetonitrile in Nucleophilic Reactions
Abstract
2-(2-Fluoro-5-nitrophenyl)acetonitrile is a pivotal intermediate in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds relevant to pharmaceutical and materials science. Its chemical architecture is distinguished by two primary, orthogonally reactive sites: an activated aromatic ring poised for Nucleophilic Aromatic Substitution (SNAr) and an acidic α-carbon (an active methylene group) that serves as a potent carbon nucleophile upon deprotonation. This guide provides an in-depth exploration of the molecule's reactivity with various nucleophiles, elucidating the mechanistic principles that govern these transformations. We present field-proven, step-by-step protocols for key reactions, data summaries, and the causal reasoning behind experimental design, empowering researchers to leverage this versatile building block effectively in their synthetic campaigns.
Chemical Profile and Strategic Reactivity Overview
The synthetic utility of this compound stems from the predictable and distinct reactivity of its functional groups. The strong electron-withdrawing nitro group (NO₂) para to the fluorine atom powerfully activates the aromatic ring, making the C-F bond susceptible to displacement by a wide range of nucleophiles. Concurrently, the electron-withdrawing nature of both the nitrile (-CN) and the nitrophenyl ring acidifies the adjacent methylene (-CH₂) protons, facilitating the formation of a stabilized carbanion.
| Property | Value |
| Chemical Formula | C₈H₅FN₂O₂ |
| Molecular Weight | 180.14 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| CAS Number | 79545-75-6 |
| Primary Reactive Sites | C2-Fluorine (Electrophilic), Cα-H (Protic) |
This dual reactivity allows for a modular approach to synthesis, where either site can be addressed depending on the chosen reaction conditions.
Caption: Dual reactivity pathways of the title compound.
Pathway A: Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond
The SNAr reaction is a cornerstone of this molecule's application, providing a direct route to introduce diverse functionalities onto the aromatic core.
Mechanistic Rationale: Causality of Reactivity
The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient carbon atom bearing the fluorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The strong electron-withdrawing nitro group at the para-position is critical, as it delocalizes the negative charge of the intermediate, thereby lowering the activation energy of the reaction.[2][3] Fluorine's high electronegativity enhances the electrophilicity of the carbon it is attached to, and its nature as an excellent leaving group in SNAr contexts facilitates the subsequent elimination step to restore aromaticity.[4]
Caption: The addition-elimination mechanism of SNAr.
Protocol: SNAr with N-Nucleophiles (Synthesis of 2-(2-(Pyrrolidin-1-yl)-5-nitrophenyl)acetonitrile)
This protocol details a typical SNAr reaction with a secondary amine, a common transformation in the synthesis of biologically active molecules.[5]
Materials:
-
This compound (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (MeCN) (0.2 M solution)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
TLC plates (Silica gel 60 F₂₅₄), Ethyl Acetate/Hexane mobile phase
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 5.55 mmol) and anhydrous potassium carbonate (1.53 g, 11.1 mmol).
-
Solvent Addition: Add acetonitrile (28 mL) to the flask. Stir the suspension for 5 minutes at room temperature.
-
Nucleophile Addition: Add pyrrolidine (0.47 g, 0.55 mL, 6.66 mmol) dropwise to the stirring suspension.
-
Heating: Attach a condenser and heat the reaction mixture to 60-70 °C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane). The starting material spot should be consumed, and a new, more polar product spot should appear. The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction to room temperature. Filter the mixture to remove the inorganic base (K₂CO₃). Rinse the solid with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography (silica gel, gradient elution with Ethyl Acetate/Hexane) to yield the pure product.
Self-Validation:
-
TLC Analysis: A successful reaction will show the disappearance of the starting material (Rf ~0.5 in 30% EtOAc/Hex) and the appearance of a yellow product spot (Rf ~0.3).
-
Expected Outcome: The product, 2-(2-(pyrrolidin-1-yl)-5-nitrophenyl)acetonitrile, is typically isolated as a bright yellow solid.
Data Summary for SNAr Reactions
The choice of base and solvent is critical for success. Aprotic polar solvents like Acetonitrile, DMF, or DMSO are preferred as they solvate the cation of the base without deactivating the nucleophile through hydrogen bonding.[6]
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Typical Yield (%) |
| N-Nucleophiles | Aniline | K₂CO₃ / DBU | MeCN | 60-80 | 85-95 |
| Pyrrolidine | K₂CO₃ | MeCN | 60-70 | >90 | |
| O-Nucleophiles | Phenol | Cs₂CO₃ | DMF | 80-100 | 75-90 |
| Methanol | NaH / KOH | MeOH | Reflux | 80-95[7] | |
| S-Nucleophiles | Thiophenol | K₂CO₃ | DMSO | 50-60 | >90 |
Pathway B: Reactions at the Active Methylene Group
The protons on the carbon atom adjacent to the nitrile group are acidic (pKa in DMSO ~22-23 for related phenylacetonitriles) and can be removed by a suitable base to form a nucleophilic carbanion.
Principle and Application
This carbanion is a soft nucleophile and readily participates in a variety of C-C bond-forming reactions. This reactivity is fundamental to chain-extension and cyclization strategies.[8] The choice of base is crucial; strong, non-nucleophilic bases like Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), or Potassium tert-butoxide (KOtBu) are often employed to ensure complete deprotonation without competing side reactions.
Protocol: Reductive Cyclization for 7-Fluoro-1H-indole Synthesis
A powerful application of this chemistry is the synthesis of indole derivatives. This multi-step, one-pot process involves the reduction of the nitro group to an amine, followed by an intramolecular cyclization where the active methylene carbanion attacks the newly formed aniline.
Caption: Workflow for the synthesis of substituted indoles.
Materials:
-
This compound (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium Chloride (NH₄Cl) (5.0 eq)
-
Ethanol (EtOH) / Water (4:1 mixture)
-
Sodium Ethoxide (NaOEt) (1.5 eq)
Procedure:
-
Reduction Setup: In a round-bottom flask, create a slurry of this compound (1.0 g, 5.55 mmol), iron powder (1.55 g, 27.75 mmol), and ammonium chloride (1.48 g, 27.75 mmol) in a 4:1 mixture of Ethanol:Water (50 mL).
-
Heating for Reduction: Heat the mixture to reflux (approx. 80 °C) for 1-2 hours. Monitor the disappearance of the starting material by TLC. The product of this step, 2-(5-amino-2-fluorophenyl)acetonitrile, is an unstable intermediate and should be used directly.
-
Work-up (Intermediate): Cool the reaction, filter through a pad of Celite to remove the iron salts, and wash the pad with ethanol. Concentrate the filtrate under reduced pressure.
-
Cyclization: Re-dissolve the crude amine intermediate in anhydrous ethanol (30 mL) under a nitrogen atmosphere. Add sodium ethoxide (0.57 g, 8.32 mmol) portion-wise.
-
Heating for Cyclization: Heat the mixture to reflux for 2-3 hours. The cyclization involves the formation of a carbanion which then attacks the aromatic ring, displacing the fluorine atom in an intramolecular SNAr reaction.
-
Final Work-up and Isolation: Cool the reaction mixture and quench by carefully adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude indole product. Purify by column chromatography.
Safety and Handling
-
Toxicity: this compound is a cyano-containing compound and should be handled with appropriate care. It is an irritant.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves. Conduct all manipulations in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from strong bases and oxidizing agents. The container should be tightly sealed.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. By understanding the distinct reactivity of its activated aromatic system and its active methylene group, researchers can strategically design and execute complex synthetic routes. The protocols and principles outlined in this guide provide a robust framework for harnessing the full potential of this reagent in the development of novel heterocyclic compounds for drug discovery and materials science.[9]
References
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-
Synthesis of 5-Fluoroindole-5-13C . Diva-portal.org. Available at: [Link]
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Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene . PMC - NIH. Available at: [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile . RSC Publishing. Available at: [Link]
-
Reaction of a range of amines and fluoronitrobenzenes under SNAr reaction conditions with 3D printed polypropylene reactors . ResearchGate. Available at: [Link]
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-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene . ResearchGate. Available at: [Link]
-
Organic Chemistry : Reactions of Active Methylene Group - Tutorial . YouTube. Available at: [Link]
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Synthesis of Fluorinated Amines: A Personal Account . PMC - NIH. Available at: [Link]
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Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya . RSC Publishing. Available at: [Link]
-
Reaction of fluoronitrobenzenes with tetramethylguanidine in acetonitrile . Sci-Hub. Available at: [Link]
-
relative nucleophilicities of anions in acetonitrile whose counterion, potassium . ScholarWorks@UNO. Available at: [Link]
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Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene . Beilstein Journals. Available at: [Link]
-
Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon . TÜBİTAK Academic Journals. Available at: [Link]
-
Nucleophilic Aromatic Substitution . YouTube. Available at: [Link]
-
(PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile . ResearchGate. Available at: [Link]
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Solvent-Free Heterocyclic Synthesis | Chemical Reviews . ACS Publications. Available at: [Link]
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Screening of various active methylene compounds for selection of best... . ResearchGate. Available at: [Link]
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Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile . RosDok. Available at: [Link]
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A Review on Medicinally Important Heterocyclic Compounds . Bentham Science. Available at: [Link]
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Para-selective nitrobenzene amination lead by C(sp2)-H/N-H oxidative cross-coupling through aminyl radical . NIH. Available at: [Link]
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The Strategic Derivatization of 2-(2-Fluoro-5-nitrophenyl)acetonitrile: A Gateway to Novel Pharmaceutical Scaffolds
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern drug discovery and development, the strategic modification of molecular scaffolds is paramount to achieving desired pharmacological profiles. 2-(2-Fluoro-5-nitrophenyl)acetonitrile stands out as a highly valuable starting material, possessing a unique combination of reactive functional groups that serve as versatile handles for a multitude of chemical transformations. The presence of a nitro group, a nitrile moiety, and an activated fluorine atom on the phenyl ring allows for a stepwise and regioselective derivatization, paving the way for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of the key derivatization pathways of this compound, offering detailed protocols and expert insights for researchers and scientists in the field of medicinal chemistry. The strategic manipulation of this scaffold is instrumental in the development of novel therapeutic agents, including those with potential applications in oncology and as kinase inhibitors.[1]
Core Derivatization Pathways: A Trifecta of Reactivity
The chemical architecture of this compound offers three primary avenues for derivatization, each targeting a specific functional group. Understanding the interplay and selective manipulation of these sites is crucial for the rational design of novel molecular entities.
Pathway 1: Reduction of the Nitro Group to an Amine
The transformation of the nitro group into a primary amine is a cornerstone of aromatic chemistry, opening up a plethora of subsequent reactions such as amide bond formation, diazotization, and the construction of nitrogen-containing heterocycles.[2][3] The resulting 2-(5-amino-2-fluorophenyl)acetonitrile is a key intermediate in the synthesis of various bioactive molecules.
Causality Behind Experimental Choices:
The choice of reducing agent is critical and depends on the desired selectivity and the presence of other functional groups.
-
Metal/Acid Systems (Fe/HCl, SnCl₂/HCl): These are classical and robust methods for nitro group reduction. Iron in acidic media is often preferred for its cost-effectiveness and milder reaction conditions compared to other metal/acid systems. Tin(II) chloride is another effective reagent, particularly for substrates where harsh acidic conditions need to be avoided.
-
Catalytic Hydrogenation (H₂/Pd-C): This method is generally clean and high-yielding. However, care must be taken as prolonged reaction times or harsh conditions can lead to the reduction of the nitrile group as well.
Experimental Protocol: Reduction of this compound with Iron in Acidic Medium
This protocol provides a reliable and scalable method for the synthesis of 2-(5-Amino-2-fluorophenyl)acetonitrile.
Materials:
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| This compound | 1.0 eq | Starting material |
| Iron powder | 3.0 - 5.0 eq | Fine powder is preferred for higher reactivity. |
| Concentrated Hydrochloric Acid (HCl) | Catalytic to stoichiometric | Can be varied to control reaction rate. |
| Ethanol/Water mixture | - | A common solvent system is 1:1 or 2:1. |
| Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) | - | For neutralization. |
| Ethyl acetate | - | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | For drying the organic layer. |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and the ethanol/water solvent mixture.
-
Add the iron powder to the suspension.
-
Heat the mixture to a gentle reflux (approximately 70-80 °C).
-
Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and remove the ethanol under reduced pressure.
-
Add water to the residue and neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude 2-(5-amino-2-fluorophenyl)acetonitrile.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the nitro group signal and the appearance of an amine signal in the IR spectrum are also indicative of a successful reaction.
Pathway 2: Hydrolysis of the Nitrile Group to a Carboxylic Acid
The hydrolysis of the nitrile functionality provides access to 2-(2-fluoro-5-nitrophenyl)acetic acid, a valuable building block for the synthesis of esters, amides, and other carboxylic acid derivatives.[4] This transformation can be achieved under either acidic or basic conditions.[4][5]
Causality Behind Experimental Choices:
-
Acid-Catalyzed Hydrolysis: Typically employs strong acids like sulfuric acid or hydrochloric acid.[6] The reaction proceeds through the protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. This method directly yields the carboxylic acid.
-
Base-Catalyzed Hydrolysis: Utilizes strong bases such as sodium hydroxide or potassium hydroxide.[4] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. The initial product is the carboxylate salt, which requires an acidic workup to furnish the carboxylic acid.
Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound
This protocol outlines a direct method to synthesize 2-(2-Fluoro-5-nitrophenyl)acetic acid.
Materials:
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| This compound | 1.0 eq | Starting material |
| Concentrated Sulfuric Acid (H₂SO₄) | Excess | Typically a 50-70% aqueous solution. |
| Water | - | As solvent and reactant. |
| Ice | - | For quenching the reaction. |
| Diethyl ether or Ethyl acetate | - | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | For drying the organic layer. |
Procedure:
-
In a round-bottom flask, carefully add this compound to a pre-cooled solution of aqueous sulfuric acid.
-
Heat the mixture under reflux for several hours (typically 4-8 hours). Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then pour it slowly over crushed ice with stirring.
-
The carboxylic acid product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold water.
-
If the product remains in solution, extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude 2-(2-fluoro-5-nitrophenyl)acetic acid.
-
Purify the product by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Self-Validation: The final product should be characterized by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a broad hydroxyl peak and a carbonyl stretch in the IR spectrum, along with the disappearance of the nitrile peak, confirms the conversion.
Pathway 3: Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom
The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group positioned para to it. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, at the C2 position of the phenyl ring.[7][8][9]
Causality Behind Experimental Choices:
The success of the SNAr reaction is dependent on the nucleophilicity of the attacking species, the solvent, and the presence of a base to neutralize the liberated hydrofluoric acid.
-
Nucleophiles: Primary and secondary amines, alkoxides, phenoxides, and thiolates are all effective nucleophiles for this transformation.
-
Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its reactivity.
-
Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often added to scavenge the HF produced during the reaction. In the case of amine nucleophiles, an excess of the amine itself can serve as the base.
Experimental Protocol: SNAr with a Primary Amine
This protocol details the synthesis of a 2-(2-anilino-5-nitrophenyl)acetonitrile derivative.
Materials:
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| This compound | 1.0 eq | Starting material |
| Aniline (or other primary amine) | 1.1 - 2.0 eq | Nucleophile and can act as a base. |
| Potassium Carbonate (K₂CO₃) (optional) | 1.5 eq | Added if the amine is not used in excess. |
| Dimethylformamide (DMF) or Acetonitrile | - | Anhydrous solvent is preferred. |
| Water | - | For workup. |
| Ethyl acetate | - | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | For drying the organic layer. |
Procedure:
-
To a stirred solution of this compound in DMF or acetonitrile in a round-bottom flask, add the primary amine.
-
If using, add potassium carbonate to the mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then with brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted derivative.
Self-Validation: Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry will confirm the structure of the product. The disappearance of the C-F coupling in the NMR spectra is a key indicator of a successful substitution.
Synergistic Derivatizations: Building Complexity for Bioactive Molecules
The true power of this compound lies in the sequential application of these derivatization methods to construct complex heterocyclic systems, which are prevalent in many biologically active molecules.[10][11][12][13][14] For instance, the reduction of the nitro group to an amine, followed by intramolecular cyclization involving the nitrile group, can lead to the formation of various heterocyclic scaffolds.
Conclusion: A Versatile Scaffold for Future Drug Discovery
This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its three distinct reactive centers provide a robust platform for the generation of diverse molecular libraries. The derivatization methods outlined in this guide—nitro group reduction, nitrile hydrolysis, and nucleophilic aromatic substitution—are reliable and scalable, offering researchers a clear path to novel and potentially bioactive compounds. By understanding the underlying principles and applying the detailed protocols provided, scientists and drug development professionals can effectively harness the synthetic potential of this versatile building block to drive innovation in the pharmaceutical industry.
References
-
Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. Available at: [Link]
-
Nucleophilic aromatic substitution: Using microwave chemistry. Morressier. Available at: [Link]
- CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile. Google Patents.
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. Available at: [Link]
-
Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. HETEROCYCLES, Vol. 62, 2004. Available at: [Link]
-
Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Electrochemical reduction of acetonitrile to ethylamine. OSTI.GOV. Available at: [Link]
-
Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI. Available at: [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. TÜBİTAK Academic Journals. Available at: [Link]
-
Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. PMC - NIH. Available at: [Link]
-
Electrochemical reduction of acetonitrile to ethylamine. ResearchGate. Available at: [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Available at: [Link]
- US3542822A - Hydrolysis of nitriles to carboxylic acids. Google Patents.
-
Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. Available at: [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. Available at: [Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. Available at: [Link]
-
Electrochemical reduction of acetonitrile to ethylamine. PMC - NIH. Available at: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]
-
1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. ResearchGate. Available at: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. Available at: [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. Available at: [Link]
-
Evidence of Rate Limiting Proton Transfer in an S N Ar Aminolysis in Acetonitrile under Synthetically Relevant Conditions. ResearchGate. Available at: [Link]
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- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
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- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
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- 11. researchgate.net [researchgate.net]
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- 14. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(2-Fluoro-5-nitrophenyl)acetonitrile
Welcome to the technical support center for the purification of 2-(2-fluoro-5-nitrophenyl)acetonitrile (CAS No. 1000339-92-3).[1] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the expertise to not only execute purification protocols but also to understand the underlying principles, enabling you to troubleshoot and adapt these methods effectively.
Understanding the Context: Synthesis and Impurity Profile
Effective purification begins with understanding the reaction mixture. This compound is typically synthesized via a nucleophilic aromatic substitution (SNAAr) reaction, where a suitable fluoronitrobenzene precursor is treated with a cyanide source, or through cyanation of a corresponding benzyl halide. A plausible route involves the reaction of 2-fluoro-1-halide-5-nitrobenzene with a cyanide salt in a polar aprotic solvent like DMF or DMSO.[2][3]
This synthetic pathway informs the likely impurity profile, which is critical for designing an effective purification strategy.
Table 1: Potential Impurities and Their Origins
| Impurity Class | Specific Example(s) | Likely Origin | Impact on Purification |
| Unreacted Starting Materials | 2-Fluoro-1-halide-5-nitrobenzene | Incomplete reaction.[4] | Can co-crystallize or have similar polarity, complicating chromatographic separation. |
| Isomeric Byproducts | 2-(4-Fluoro-3-nitrophenyl)acetonitrile | Non-regioselective reaction if starting materials allow. | Often has very similar physical properties to the desired product, requiring high-resolution purification techniques. |
| Hydrolysis Products | 2-(2-Fluoro-5-nitrophenyl)acetic acid | Reaction with trace water in the solvent or during aqueous work-up. | Acidic nature allows for removal via basic wash, but can complicate crystallization if present in high amounts. |
| Solvent Adducts | Varies based on solvent (e.g., DMF, DMSO) | Reaction of intermediates with the solvent. | Can be complex to identify and remove; often requires chromatography. |
| Residual Solvents | DMF, Acetonitrile, Ethanol, Ethyl Acetate, Hexanes | Solvents used in the reaction or initial purification steps. | Must be removed to meet regulatory standards for APIs; detectable by GC-MS or ¹H NMR.[5] |
| Inorganic Salts | Sodium/Potassium Halides (e.g., NaCl, KBr), excess NaCN/KCN | Byproducts of the cyanation reaction. | Typically removed during the initial aqueous work-up. |
Core Purification Workflow
A robust purification strategy involves a multi-step approach, starting with a crude work-up and progressing to more refined techniques. Each step is a validation point to assess purity and determine the next course of action.
Caption: General purification workflow for this compound.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common issues.
Recrystallization Issues
Recrystallization is often the most efficient method for purifying solid compounds on a large scale.[6] The key is selecting a solvent (or solvent system) where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
FAQ 1: Which solvents are best for recrystallizing this compound?
Answer: There is no single "best" solvent, and empirical screening is necessary.[7] However, based on the polar nitrile and nitro groups combined with the aromatic ring, a solvent of intermediate polarity is a good starting point.
Table 2: Recrystallization Solvent Screening Guide
| Solvent System | Rationale & Typical Use Case | Procedure & Tips |
| Ethanol (EtOH) or Isopropanol (IPA) | Good general-purpose solvents for moderately polar compounds. Often provides high-quality crystals. | Dissolve the crude product in a minimal amount of hot solvent. Allow to cool slowly to room temperature, then place in an ice bath or freezer to maximize crystal formation. |
| Ethyl Acetate (EtOAc) / Hexanes | A two-solvent system for when a single solvent is too effective.[8] EtOAc dissolves the compound, while hexanes act as an anti-solvent. | Dissolve the crude product in a minimal amount of hot EtOAc. While still warm, add hexanes dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot EtOAc to redissolve, then cool slowly. |
| Dichloromethane (DCM) / Pentane | Similar to EtOAc/Hexanes but for less polar impurities. The low boiling point of these solvents requires careful handling.[8] | Use a reflux condenser. Dissolve in minimal boiling DCM, then add pentane dropwise. Be aware that pentane may boil violently if added too quickly to hot DCM.[8] |
| Acetonitrile (MeCN) | A versatile solvent with a wide liquid range, making it excellent for crystallization from hot to very cold temperatures. | Acetonitrile can be a very effective crystallization solvent.[8] Dissolve in hot MeCN and cool slowly. If no crystals form, placing the solution in a -20°C freezer can be effective. |
Troubleshooting Recrystallization:
Question: My product "oiled out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of a solid.
-
Immediate Action: Try to "shock" the oil into crystallizing by vigorously scratching the inside of the flask with a glass rod at the oil-solvent interface. Alternatively, add a seed crystal of pure product if available.
-
Root Cause & Solution:
-
Cooling Too Quickly: The solution was cooled too fast. Reheat to dissolve the oil completely, then allow it to cool much more slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature overnight).
-
Solvent Choice: The boiling point of your solvent may be too high, or the solvent is too good at dissolving the compound. Try a lower-boiling point solvent or switch to a two-solvent system where you can induce crystallization at a lower temperature by adding an anti-solvent.
-
Impurity Level: High levels of impurities can depress the melting point and inhibit crystallization. Consider running the material through a quick silica plug or proceeding directly to column chromatography.
-
Caption: Decision tree for troubleshooting recrystallization.
Column Chromatography Issues
When recrystallization fails or is insufficient, flash column chromatography is the method of choice for separating compounds based on their differential adsorption to a stationary phase.[9]
FAQ 2: How do I select the right eluent system for column chromatography?
Answer: The ideal eluent system should provide a retention factor (Rf) of ~0.35 for the desired compound on a Thin Layer Chromatography (TLC) plate.[9] A common starting point for this compound is a mixture of hexanes and ethyl acetate.
Protocol: Developing a TLC Method
-
Prepare a Sample: Dissolve a small amount of your crude material in DCM or ethyl acetate.
-
Spot the Plate: Use a capillary tube to spot the solution onto a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed chamber containing a solvent system. Start with a non-polar mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity (e.g., 4:1, 2:1 Hexanes:EtOAc) in subsequent trials.
-
Visualize: Use a UV lamp (254 nm) to visualize the spots. The nitroaromatic ring in your compound will be UV-active.
-
Optimize: Adjust the solvent ratio until your product spot has an Rf of ~0.35, and there is clear separation from major impurities.
Troubleshooting Column Chromatography:
Question: My compounds are coming off the column too quickly and with poor separation.
Answer: This indicates that your eluent is too polar.
-
Solution: Switch to a less polar solvent system. If you developed your method with 4:1 Hexanes:EtOAc (20% EtOAc), run the column with a shallower gradient starting at a lower polarity, such as 95:5 Hexanes:EtOAc (5% EtOAc).[10] It is a common practice to run the column with a solvent system that is slightly less polar than the one used for TLC analysis.
Question: The product is taking forever to elute from the column.
Answer: Your eluent is not polar enough to move the compound effectively.
-
Solution: Gradually increase the polarity of your eluent. If you started with 9:1 Hexanes:EtOAc, carefully switch to a more polar mixture like 4:1 or even 2:1. This is known as a gradient elution. Ensure the transition is gradual to avoid "cracking" the silica bed, which can ruin the separation.[9]
Question: The bands on my column are streaking or tailing.
Answer: This can be caused by several factors:
-
Overloading the Column: Too much material was loaded for the amount of silica gel used. A general rule is to use a 50:1 to 100:1 ratio of silica gel to crude material by weight.
-
Poor Solubility: The sample may not be fully soluble in the eluent, causing it to streak as it moves down the column. Ensure your sample is pre-adsorbed onto a small amount of silica or Celite before loading, especially if it has poor solubility in the initial eluent.[10]
-
Acidic/Basic Compound: If your compound is slightly acidic or basic, it can interact strongly with the silica gel. Adding a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds) can improve peak shape. For this compound, this is less likely to be the primary issue unless significant hydrolysis to the carboxylic acid has occurred.
-
Column Packing Issues: The column was not packed uniformly, leading to channeling.[9] Ensure the silica is packed as a homogenous slurry without any air bubbles.
Purity Assessment: The Self-Validating System
You cannot be confident in your purification without robust analytical data. A combination of techniques provides the most complete picture of purity.[5]
FAQ 3: What analytical methods should I use to confirm the purity of my final product?
Answer: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment.[11] Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and identifies proton-containing impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for detecting residual solvents.[5]
Table 3: Recommended HPLC Parameters for Purity Analysis
| Parameter | Specification | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | The C18 stationary phase is suitable for retaining moderately polar aromatic compounds like the target molecule.[11] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (MeCN) | A gradient elution provides good resolution for a range of potential impurities. Formic acid improves peak shape.[5] |
| Gradient | 0-2 min: 10% B2-15 min: 10-80% B15-18 min: 80% B18-20 min: 10% B | This gradient starts with a high aqueous content to retain the compound and then ramps up the organic content to elute it and any more non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Temperature control ensures reproducible retention times. |
| Detection | UV at 254 nm | The nitroaromatic system provides a strong chromophore for UV detection.[5][11] |
| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile | Ensures the sample is fully dissolved and compatible with the mobile phase. |
Troubleshooting HPLC Analysis:
Question: I see a broad or split peak for my main compound.
Answer: This can be due to several issues:
-
Column Overload: The sample concentration is too high. Dilute your sample and re-inject.
-
Injection Solvent Mismatch: The sample was dissolved in a solvent much stronger (more organic) than the initial mobile phase. This causes the sample to spread out before it binds to the column. Whenever possible, dissolve the sample in the initial mobile phase.[12]
-
Column Degradation: The column may be contaminated or nearing the end of its life. Try flushing the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) or replace it.[13]
Safety First: Handling and Precautions
This compound and the solvents used in its purification are hazardous. Always consult the Safety Data Sheet (SDS) before beginning work.[14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[16]
-
Ventilation: Handle all solvents and the compound in a well-ventilated fume hood. Acetonitrile is flammable and harmful if inhaled or absorbed through the skin.[17][18]
-
Cyanide Handling: If the synthesis involves cyanide salts, be aware of the extreme toxicity. Never allow cyanide salts to come into contact with acid, as this will generate highly toxic hydrogen cyanide (HCN) gas. All cyanide waste must be quenched and disposed of according to your institution's hazardous waste protocols.
This guide provides a comprehensive framework for the successful purification of this compound. By understanding the potential impurities, logically selecting a purification strategy, and using analytical data to validate your results, you can consistently obtain high-purity material for your research and development needs.
References
- A Comparative Guide to the Purity Assessment of (2-Fluoro-5-nitrophenyl)methanamine by High-Performance Liquid Chromatography (HPLC). Benchchem.
- Column chromatography. University of Calgary.
- Acetonitrile Safety Data Sheet. Agilent.
- A Researcher's Guide to Purity Analysis of Synthesized 2-Amino-2'-fluoro-5-nitrobenzophenone. Benchchem.
- Organic Syntheses Procedure. Organic Syntheses, Inc.
- The preparation method of 2-nitro substituted phenylacetonitrile compounds. Google Patents.
- Acetonitrile Safety Data Sheet. Sigma-Aldrich.
- 2-Phenyl-2-(2-pyridyl)acetonitrile Safety Data Sheet. TCI Chemicals.
- Sample Purification. Sigma-Aldrich.
- A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene. Benchchem.
- Acetonitrile Safety Data Sheet. Fisher Scientific.
- 2-(2-bromo-4-nitrophenyl)acetonitrile synthesis. ChemicalBook.
- 5-FLUORO-2-NITROPHENYLACETONITRILE - Safety Data Sheet. ChemicalBook.
- Process for preparing p-nitrophenyl acetonitrile by directional nitrification. Google Patents.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich.
- Separation of (2-Nitrophenyl)acetonitrile on Newcrom R1 HPLC column. SIELC Technologies.
- Purification of acetonitrile - tests for impurities. Pure and Applied Chemistry.
- HPLC Column Technical Guide. GL Sciences.
- Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, Inc.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Recrystallization with two solvents. Reddit.
- Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Research International.
- 2-(5-Fluoro-2-nitrophenyl)acetonitrile Safety Information. Ambeed.
- 3,5-Difluoro-2-nitrophenylacetonitrile. BLD Pharm.
- This compound. Matrix Scientific.
- Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile. Google Patents.
- 2-(4-Fluoro-3-nitrophenyl)acetonitrile. ChemScene.
- Protein purification troubleshooting guide. Dutscher.
- Ion Chromatography Troubleshooting Guide. Thermo Fisher Scientific.
- 2-(2-Fluoro-3-methoxyphenyl)acetonitrile. ChemScene.
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. ResearchGate.
- Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. National Institutes of Health.
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Handling and storage of "2-(2-Fluoro-5-nitrophenyl)acetonitrile".
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-(2-Fluoro-5-nitrophenyl)acetonitrile. This guide is designed to provide in-depth, field-proven insights into the handling, storage, and application of this valuable chemical intermediate. We will address common challenges and provide troubleshooting solutions to ensure the success and safety of your experiments.
A Note on Isomer Nomenclature: The information in this guide primarily pertains to the isomer 2-(5-Fluoro-2-nitrophenyl)acetonitrile (CAS No. 3456-75-5) , for which extensive safety and handling data are available. Its isomer, this compound, is less thoroughly documented. While the general principles of handling nitrophenylacetonitriles apply, it is crucial to consult the specific Safety Data Sheet (SDS) provided by your supplier for the exact isomer you are using.
Section 1: Core Compound Properties
Understanding the fundamental physical and chemical properties of 2-(5-Fluoro-2-nitrophenyl)acetonitrile is the first step toward its effective use.
| Property | Value | Source(s) |
| CAS Number | 3456-75-5 | [1][2] |
| Molecular Formula | C₈H₅FN₂O₂ | [1][2] |
| Molecular Weight | 180.14 g/mol | [1] |
| Appearance | White to pale cream or yellow crystalline powder | [1][2] |
| Melting Point | 67-73 °C | [1][2] |
| Boiling Point | 303.6 °C (Predicted) | [1][3] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ether.[4][5] |
Section 2: Safety, Handling, and First Aid
Handling this compound requires adherence to strict safety protocols. The following Q&A section addresses the most critical aspects of laboratory safety.
Q: What are the primary hazards associated with 2-(5-Fluoro-2-nitrophenyl)acetonitrile?
A: This compound is classified as hazardous. The primary risks include:
-
Acute Toxicity: It is harmful if swallowed, if it comes into contact with the skin, or if inhaled.[6][7][8][9]
-
Irritation: It causes serious eye irritation and may cause skin irritation.[6][7][8]
-
Combustion Hazards: During a fire, it can decompose to produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[10]
Q: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A: A comprehensive PPE strategy is essential. Always use:
-
Eye and Face Protection: Chemical safety goggles and/or a face shield compliant with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[10]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A flame-retardant lab coat and appropriate protective clothing are required.[6][8]
-
Respiratory Protection: All handling of the solid powder or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][11]
Q: What are the essential safe handling practices?
A: Adhere to the following workflow to minimize risk:
-
Preparation: Work in a well-ventilated area, preferably a chemical fume hood.[11] Ensure all ignition sources are removed from the vicinity.[6]
-
Dispensing: Avoid generating dust when weighing or transferring the solid.[10] Use non-sparking tools to prevent ignition from electrostatic discharge.[7][11]
-
Experimentation: Keep containers tightly closed when not in use.
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[6][10] Contaminated clothing should be removed and laundered before reuse.
-
Waste Disposal: Dispose of contents and containers in accordance with all local, regional, and national regulations at an approved waste disposal plant.[10]
Q: What should I do in case of accidental exposure?
A: Immediate and correct action is critical.
-
Inhalation: Move the victim to fresh air immediately and keep them at rest in a position comfortable for breathing.[4][10][12] Seek medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water.[4][8][10] If irritation persists, seek medical attention.
-
Eye Contact: Rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids open.[8][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: If swallowed, call a POISON CENTER or doctor immediately.[8][10] Rinse the mouth with water. Do not induce vomiting.
Section 3: Storage and Stability
Proper storage is crucial for maintaining the chemical integrity and ensuring the safety of this compound.
Q: What are the optimal storage conditions?
A: To ensure long-term stability, store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[8][10][11] Some suppliers recommend refrigerated storage (4°C) or storage below +30°C.[5][13] Always store it in a locked cabinet or area accessible only to authorized personnel.[8]
Q: Which substances are incompatible with this compound?
A: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[10] These materials can cause vigorous and potentially hazardous reactions.
Q: What are the signs of compound degradation?
A: Visual inspection can offer clues. Signs of degradation may include:
-
A significant change in color from pale yellow to dark brown or black.
-
A change in physical form, such as the powder becoming clumpy or oily, which may indicate hydrolysis.
-
A lower-than-expected melting point with a broad range.
If degradation is suspected, it is advisable to purify the material before use or obtain a new batch.
Section 4: Experimental Protocols & Troubleshooting Guide
This section provides practical advice for using 2-(5-Fluoro-2-nitrophenyl)acetonitrile in your experiments.
Dissolution
Q: Which solvents are recommended for dissolving the compound?
A: The compound's solubility profile makes it suitable for a range of organic synthesis applications.
| Solvent Type | Examples | Suitability for Reactions | Notes |
| Aprotic Polar | Dimethylformamide (DMF), Acetonitrile (ACN), Dioxane | Excellent | Often used for reactions involving bases like NaH or K₂CO₃.[1][14] |
| Ethereal | Tetrahydrofuran (THF), Diethyl ether | Good | Good general-purpose solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform | Good | Useful for reactions and extractions. |
| Aromatic | Toluene, Benzene | Good | Can be used for reactions, sometimes at elevated temperatures.[15][16] |
| Esters | Ethyl acetate (EtOAc) | Moderate | Primarily used for extraction and chromatography.[1] |
| Alcohols | Ethanol, Methanol | Poor (for reactions with base) | The acidic proton of the alcohol can interfere with many base-mediated reactions. Suitable for purification by recrystallization.[5][15] |
Troubleshooting FAQ: "My compound is not dissolving. What should I do?"
-
Increase Temperature: Gently warming the mixture can often increase solubility.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate dissolution.
-
Solvent Combination: If a single solvent is ineffective, try a solvent mixture. For example, a small amount of DMF in THF can significantly boost solubility.
-
Verify Purity: Impurities can sometimes affect solubility. Confirm the purity of your material via TLC or melting point analysis.
Reaction Workup & Purification
Q: What is a standard aqueous workup procedure?
A: A typical workup to isolate a crude product from a reaction mixture is as follows:
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously add a quenching solution (e.g., saturated aqueous NH₄Cl, 1N HCl, or water) to neutralize reactive species.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent, such as ethyl acetate (EtOAc).[1] Perform 2-3 extractions to ensure complete recovery.
-
Washing: Combine the organic layers. Wash sequentially with water, a dilute base (e.g., 5% NaHCO₃ solution) if the reaction was acidic, a dilute acid if the reaction was basic, and finally with a saturated NaCl solution (brine) to aid in phase separation.[1][15]
-
Drying: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][15]
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1][15]
Q: How can I purify the crude product?
A: The two most common and effective methods are column chromatography and recrystallization.
-
Silica Gel Column Chromatography: This is the preferred method for removing impurities with different polarities. A typical mobile phase is a gradient of ethyl acetate in a nonpolar solvent like hexanes or petroleum ether (e.g., starting from 5% EtOAc/hexanes and gradually increasing to 40%).[1] Monitor the separation using Thin-Layer Chromatography (TLC).
-
Recrystallization: This is an excellent technique for purifying crystalline solids on a larger scale.[17] First, identify a suitable solvent or solvent system where the compound is highly soluble when hot but poorly soluble when cold. Ethanol or a mixture of methanol and water are good starting points.[5][15] Dissolve the crude product in a minimal amount of the hot solvent, filter out any insoluble impurities, and then allow the solution to cool slowly to induce crystallization.
Troubleshooting Common Experimental Issues
Q: My reaction did not go to completion. What are the possible causes?
A: Refer to the troubleshooting diagram above. Key areas to investigate are:
-
Reagent Quality: The starting material may be impure. Other reagents, especially bases like sodium hydride or solvents like THF, must be anhydrous, as water can quench the reaction.
-
Reaction Conditions: The temperature may have been too low, or the reaction time too short. Ensure your thermometer is calibrated and the reaction is stirred effectively.
-
Procedural Errors: Incorrect stoichiometry or an improper rate of addition of a key reagent can lead to side reactions or failure.
Q: I see multiple spots on my TLC plate after purification. What's next?
A: This indicates impure fractions.
-
Re-run the Column: If the separation was poor, consider a shallower solvent gradient or a different solvent system for your column chromatography.
-
Try Recrystallization: If you have a solid product, recrystallization can be very effective at removing small amounts of closely related impurities.
-
Characterize the Impurities: If possible, use techniques like LC-MS or NMR on the impure fraction to identify the byproducts. This can provide valuable insight into what went wrong with the reaction.
References
-
Agilent. (2024, May 31). SAFETY DATA SHEET. Retrieved from [Link]
-
Unigel. (2021, May 25). SAFETY DATA SHEET. Retrieved from [Link]
-
PubChemLite. 2-(5-fluoro-2-nitrophenyl)acetonitrile (C8H5FN2O2). Retrieved from [Link]
-
LookChem. Cas 3456-75-5, 5-FLUORO-2-NITROPHENYLACETONITRILE. Retrieved from [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Retrieved from [Link]
-
PubChem. 2-Nitrophenylacetonitrile. Retrieved from [Link]
- Google Patents. US20040199002A1 - Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor.
- Google Patents. CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds.
- Google Patents. EP1301471B1 - Process for the purification and recovery of acetonitrile.
Sources
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- 16. CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
"2-(2-Fluoro-5-nitrophenyl)acetonitrile" solubility issues in organic solvents
Welcome to the technical support guide for 2-(2-Fluoro-5-nitrophenyl)acetonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the handling and solubility of this compound. Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound, and how do they impact its solubility?
A1: Understanding the molecular structure is critical to predicting its behavior in various solvents. The this compound molecule possesses several functional groups that dictate its polarity and solubility profile:
-
Nitrophenyl Group: The nitro group (-NO₂) is a strong electron-withdrawing group, making the aromatic ring electron-deficient and highly polar. This feature suggests that solubility might be favorable in polar aprotic solvents.
-
Fluorine Atom: The fluorine atom is highly electronegative but has a small atomic radius. Its contribution to overall polarity is moderate.
-
Acetonitrile Group: The nitrile group (-C≡N) is polar.
-
Aromatic Ring: The benzene ring itself is non-polar and contributes to hydrophobic character.
The molecule presents a classic challenge: it has both significant polar (nitro, nitrile) and non-polar (phenyl ring) characteristics. This dual nature means that no single solvent may be "perfect," and solubility is often a delicate balance of these opposing forces. Compounds with such features are often sparingly soluble in both highly polar (like water) and highly non-polar (like hexane) solvents, preferring solvents of intermediate polarity or polar aprotic solvents.
Q2: I'm starting a new project with this compound. Which solvents should I try first for solubilization?
A2: For a compound with unknown or challenging solubility, a systematic approach starting with small-scale tests is recommended.[1] Given the polar aprotic nature of this compound, the following solvents are excellent starting points:
-
Dimethyl Sulfoxide (DMSO): This is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules and is a standard first choice.[1]
-
N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is another highly effective polar aprotic solvent. Synthesis procedures for related compounds have successfully used DMF.[2]
-
Acetonitrile (ACN): As the compound itself is an acetonitrile derivative, this solvent can be a good choice due to the "like dissolves like" principle.
-
Acetone: A common solvent of intermediate polarity that can be effective.
-
Ethyl Acetate (EtOAc): A moderately polar solvent that is also a good candidate for initial screening.
Always begin with a small amount of your compound (e.g., 1-2 mg) in a small volume of solvent (e.g., 0.1-0.2 mL) to assess solubility before committing a larger quantity of material.
Q3: My this compound is not dissolving in my chosen solvent. What are the immediate troubleshooting steps?
A3: If you encounter poor solubility, do not immediately discard the experiment. Several physical methods can be employed to enhance dissolution. The key is to increase the kinetic energy of the system to overcome the intermolecular forces in the crystal lattice.
-
Agitation: Ensure the mixture is being vigorously stirred or vortexed. This increases the interaction between the solvent and the surface of the solid.
-
Particle Size Reduction: The rate of dissolution is directly proportional to the surface area of the solid.[3] Gently grinding the compound into a fine powder using a mortar and pestle can significantly speed up the process.
-
Gentle Heating: Increasing the temperature often increases solubility.[3] Use a water bath set to a moderate temperature (e.g., 40-50°C). However, you must be cautious, as heat can also degrade thermally sensitive compounds.[1] Always check for color changes or the appearance of new spots on a Thin Layer Chromatography (TLC) plate to monitor for degradation.
-
Sonication: Using an ultrasonic bath can be very effective.[1] The high-frequency sound waves create cavitation bubbles that scrub the surface of the solid, promoting dissolution. Use short bursts to prevent excessive heating of the sample.[1]
The following diagram illustrates a recommended troubleshooting workflow.
Caption: A logical workflow for troubleshooting solubility issues.
Q4: Are there any chemical stability concerns I should be aware of when dissolving this compound?
A4: Yes. Nitrophenyl groups can be susceptible to degradation under certain conditions.
-
pH Sensitivity: Avoid strongly acidic or basic conditions during dissolution, as these can promote hydrolysis of the nitrile group or reactions involving the nitro group.[4]
-
Reductive Environments: The nitro group can be reduced. Avoid strong reducing agents unless this is the desired reaction.
-
Photostability: Nitroaromatic compounds can be light-sensitive. It is good practice to store stock solutions in amber vials or protect them from light to prevent potential photodegradation.
-
Thermal Stability: As mentioned, excessive heat can cause degradation.[1] A visual indicator of degradation can be a significant color change (e.g., from pale yellow to dark brown).
Troubleshooting Guide & In-Depth Protocols
This section provides more detailed, actionable guidance for overcoming solubility challenges and ensuring the integrity of your compound.
Solvent Selection Guide
| Solvent Category | Solvent Examples | Predicted Solubility | Remarks |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Recommended starting point. These solvents effectively solvate both the polar nitro/nitrile groups and the aromatic ring. Ideal for preparing concentrated stock solutions.[1][2] |
| Ketones | Acetone, MEK | Moderate to High | Good balance of polarity. Acetone is an excellent choice for both dissolution and for use in purification techniques like recrystallization for similar compounds.[5] |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Commonly used in extraction and chromatography. May require warming to achieve higher concentrations. |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | May be effective, especially in binary mixtures with more polar solvents.[6] Often used in chromatography. |
| Alcohols | Ethanol, Methanol | Low to Moderate | The hydroxyl group can hydrogen bond, but the overall polarity might not be optimal. Often used in binary systems with water for recrystallization of nitrophenyl compounds.[7][8] |
| Ethers | THF, Diethyl Ether | Low | Generally not expected to be good primary solvents due to their lower polarity, but THF can sometimes be effective for moderately polar compounds. |
| Non-Polar | Hexane, Toluene | Very Low / Insoluble | Unlikely to be effective as primary solvents.[9] Can be used as anti-solvents to induce crystallization from a more polar solution.[5] |
| Aqueous Buffers | PBS, Tris | Very Low / Insoluble | The compound is largely organic and lacks ionizable groups, predicting poor aqueous solubility.[10] To prepare aqueous working solutions, a DMSO or DMF stock must first be made.[11] |
Experimental Protocol 1: Systematic Solvent Screening
Objective: To identify the most effective solvent or solvent system for this compound at a desired concentration.
Materials:
-
This compound
-
Small vials (e.g., 2 mL glass vials) with caps
-
A selection of test solvents (see table above)
-
Vortex mixer
-
Water bath and/or hot plate
-
Pipettors and tips
Procedure:
-
Preparation: Weigh approximately 2 mg of the compound into each of 5-7 labeled vials. This ensures consistency across your tests.
-
Initial Solvent Addition: To the first vial, add 100 µL of your first-choice solvent (e.g., DMSO). This corresponds to a target concentration of 20 mg/mL.
-
Room Temperature Test: Cap the vial and vortex vigorously for 1-2 minutes. Visually inspect for dissolution. If the solid dissolves completely, the solvent is suitable at this concentration. If not, proceed to the next step.
-
Assisted Dissolution: If the compound is not fully dissolved, place the vial in a 40-50°C water bath for 5-10 minutes, with intermittent vortexing.[1] If it dissolves, the solvent is suitable with gentle heating.
-
Incremental Solvent Addition: If the solid remains, add another 100 µL of the solvent (total volume 200 µL, new target concentration 10 mg/mL). Repeat Step 3 (vortexing). If it is still not dissolved, repeat Step 4 (heating).
-
Documentation: Carefully record your observations for each solvent: "Soluble at RT," "Soluble with heat," or "Insoluble at X mg/mL." This data is invaluable for future experiments.
-
Repeat: Repeat steps 2-6 for each solvent you wish to test.
Caption: A step-by-step flowchart for the solvent screening protocol.
Experimental Protocol 2: Preparation of a Concentrated Stock Solution
Objective: To prepare a stable, high-concentration stock solution (e.g., 50 mM in DMSO) for serial dilution into experimental media.
Materials:
-
This compound (MW: 180.14 g/mol )
-
High-purity DMSO
-
Analytical balance
-
Volumetric flask or appropriate glass vial
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of compound needed. For a 5 mL stock solution at 50 mM:
-
Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )
-
Mass (g) = 0.050 mol/L × 0.005 L × 180.14 g/mol = 0.045 g = 45 mg
-
-
Weighing: Accurately weigh 45 mg of this compound and transfer it to a 5 mL volumetric flask or a vial of appropriate size.
-
Dissolution: Add approximately 4 mL of DMSO to the vial. Cap it securely and vortex until the solid is substantially dissolved. Use a sonicator in short bursts if necessary to break up any remaining clumps.[1]
-
Final Volume Adjustment: Once the solid is completely dissolved, carefully add DMSO to reach the final 5 mL mark. Invert the flask or vortex the vial gently to ensure the solution is homogeneous.
-
Storage: The solution is now a 50 mM stock. Store it in small, single-use aliquots in amber vials at -20°C or -80°C to prevent degradation from light and repeated freeze-thaw cycles.[1]
Safety & Handling
As a Senior Application Scientist, I must emphasize that safety is paramount. Always consult the Safety Data Sheet (SDS) for any chemical before use.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[14]
-
Engineering Controls: Handle the solid powder and concentrated solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[15]
-
Toxicity: Nitrile-containing compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[14] The compound is classified as hazardous.[16]
-
Disposal: Dispose of all chemical waste in accordance with your institution's local, regional, and national regulations.
By following this structured guide, researchers can confidently address the solubility challenges of this compound, ensuring the integrity and success of their experiments.
References
-
Dissolution Technologies. Dissolution Method Troubleshooting. (2022). Available from: [Link]
-
Pharma.Tips. Troubleshooting Dissolution Failures in Formulated Tablets. (2025). Available from: [Link]
-
Agilent. Acetonitrile Safety Data Sheet. (2025). Available from: [Link]
-
Dissolution Technologies. Dissolution Method Development for Poorly Soluble Compounds. Available from: [Link]
-
Reddit. How to tackle compound solubility issue. (2022). Available from: [Link]
- Google Patents. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). Available from: [Link]
-
PubChemLite. 2-(5-fluoro-2-nitrophenyl)acetonitrile (C8H5FN2O2). Available from: [Link]
-
PubChem. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888. Available from: [Link]
- Google Patents. US20040199002A1 - Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor.
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- 2. 5-FLUORO-2-NITROPHENYLACETONITRILE CAS#: 3456-75-5 [m.chemicalbook.com]
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- 4. dissolutiontech.com [dissolutiontech.com]
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- 6. youtube.com [youtube.com]
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- 8. p-Nitrophenylacetonitrile | 555-21-5 [amp.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. chemscene.com [chemscene.com]
Validation & Comparative
A Predictive Guide to the NMR Spectral Analysis of 2-(2-Fluoro-5-nitrophenyl)acetonitrile
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 2-(2-Fluoro-5-nitrophenyl)acetonitrile is anticipated to exhibit distinct signals for the methylene protons and the three aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro group and the fluorine atom, as well as through-bond and through-space fluorine-proton couplings. For a comparative baseline, we can consider the non-fluorinated analog, 2-(2-nitrophenyl)acetonitrile.
A key feature of the predicted spectrum will be the presence of ³JHF and ⁴JHF couplings, which will further split the signals of the aromatic protons. The methylene protons, being further removed from the fluorine atom, are less likely to show significant coupling to it.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-3 | ~8.40 | dd | ³JHH ≈ 9.0, ⁴JHF ≈ 5.0 | 1H |
| H-4 | ~8.25 | ddd | ³JHH ≈ 9.0, ³JHF ≈ 9.0, ⁴JHH ≈ 2.5 | 1H |
| H-6 | ~7.80 | dd | ⁴JHH ≈ 2.5, ⁵JHF ≈ 2.0 | 1H |
| -CH₂- | ~4.10 | s | - | 2H |
Predicted spectrum is referenced to TMS in CDCl₃.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will be characterized by the influence of the fluorine substituent, resulting in carbon-fluorine couplings (JCF) that are observable over one to four bonds. The carbon directly attached to the fluorine (C-2) will appear as a doublet with a large one-bond coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller two-, three-, and four-bond couplings.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C-1 | ~125.0 | d | ²JCF ≈ 15-25 |
| C-2 | ~160.0 | d | ¹JCF ≈ 250-270 |
| C-3 | ~130.0 | d | ²JCF ≈ 5-10 |
| C-4 | ~128.0 | d | ³JCF ≈ 2-5 |
| C-5 | ~148.0 | s | - |
| C-6 | ~115.0 | d | ⁴JCF ≈ 1-3 |
| -CH₂- | ~20.0 | s | - |
| -CN | ~117.0 | s | - |
Predicted spectrum is referenced to TMS in CDCl₃.
Comparative Analysis: The Isomeric Distinction
To underscore the sensitivity of NMR spectroscopy to subtle structural changes, a comparison with the commercially available isomer, 5-Fluoro-2-nitrophenylacetonitrile, is instructive.[1] In this isomer, the positions of the fluorine and nitro groups are swapped relative to the acetonitrile moiety. This relocation will significantly alter the electronic environment and, consequently, the NMR spectrum.
For 5-Fluoro-2-nitrophenylacetonitrile, the fluorine is now para to the methylene group, which will likely result in a through-space coupling to the methylene protons. The aromatic region will also display a different splitting pattern due to the altered arrangement of substituents.
Experimental Protocol for NMR Data Acquisition
For researchers who have synthesized this compound, the following protocol outlines the steps for acquiring high-quality NMR data.[2][3][4]
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.[3]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence chemical shifts.[5][6][7]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used. The solution should be clear and free of particulate matter.[3]
-
Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.[8]
-
The height of the solution in the NMR tube should be approximately 4-5 cm.[8]
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Following proton NMR, acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[3]
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (primary reference is TMS, if added).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Caption: Experimental workflow for NMR data acquisition and processing.
Structural Representation and Predicted Assignments
The following diagram illustrates the structure of this compound with the predicted proton and carbon assignments.
Caption: Structure of this compound with predicted assignments.
References
-
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]
-
Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
Sources
A Comparative Guide to the Functional Group Analysis of 2-(2-Fluoro-5-nitrophenyl)acetonitrile using FTIR Spectroscopy
This guide provides an in-depth technical analysis of the functional groups present in the molecule 2-(2-Fluoro-5-nitrophenyl)acetonitrile using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive comparison with alternative analytical techniques, supported by established experimental data and protocols. Our objective is to furnish a practical and scientifically rigorous resource for the structural elucidation of this and similar complex organic molecules.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science due to its unique combination of functional groups: a nitrile, a nitro group, a fluoro substituent, and a phenyl ring. The precise arrangement of these groups dictates the molecule's reactivity, polarity, and potential biological activity. Accurate confirmation of these functional groups is a critical step in synthesis validation, quality control, and downstream application development.
FTIR spectroscopy stands as a rapid, non-destructive, and highly informative first-line technique for functional group identification. By probing the vibrational modes of molecular bonds, FTIR provides a distinct spectral "fingerprint," allowing for the confirmation of a molecule's structural integrity. This guide will dissect the expected FTIR spectrum of this compound, substantiated by data from analogous compounds, and benchmark its utility against other powerful analytical methods.
Deciphering the Vibrational Fingerprint: An FTIR Analysis of this compound
The infrared spectrum of this compound is a composite of the characteristic absorption bands of its constituent functional groups. The expected vibrational frequencies are summarized in the table below, with a detailed explanation of the underlying principles for each.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile (-C≡N) | C≡N stretch | 2240 - 2220 | Strong, Sharp |
| Nitro (-NO₂) | Asymmetric N-O stretch | 1550 - 1475 | Strong |
| Symmetric N-O stretch | 1360 - 1290 | Strong | |
| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium to Weak |
| C=C in-ring stretch | 1600 - 1400 | Medium to Weak (multiple bands) | |
| C-H out-of-plane bend | 900 - 675 | Medium to Strong | |
| Fluoro (C-F) | C-F stretch | 1400 - 1000 | Strong |
| Methylene (-CH₂-) | C-H stretch | 3000 - 2850 | Medium |
The Nitrile Group (-C≡N): A Sharp Indicator
The carbon-nitrogen triple bond of the nitrile group gives rise to a very characteristic and easily identifiable absorption band.[1] For aromatic nitriles, this peak is typically observed in the 2240-2220 cm⁻¹ region.[1] Its intensity is strong due to the significant change in dipole moment during the stretching vibration. The sharpness of the peak is a result of the triple bond's rigidity. The presence of a strong, sharp peak in this region is a primary indicator of the nitrile functionality.
The Nitro Group (-NO₂): A Tale of Two Stretches
The nitro group is distinguished by two strong and distinct stretching vibrations: an asymmetric and a symmetric stretch. In aromatic nitro compounds, the asymmetric N-O stretch typically appears between 1550-1475 cm⁻¹, while the symmetric stretch is found at a lower wavenumber, between 1360-1290 cm⁻¹. The high polarity of the N-O bonds leads to intense absorption bands, making the nitro group readily identifiable in an IR spectrum.
The Aromatic Ring: A Complex System of Vibrations
The phenyl ring exhibits several characteristic vibrational modes. Aromatic C-H stretching vibrations are observed at wavenumbers slightly higher than those of aliphatic C-H bonds, typically in the 3100-3000 cm⁻¹ range. The in-ring C=C stretching vibrations produce a series of medium to weak bands in the 1600-1400 cm⁻¹ region. Furthermore, the substitution pattern on the benzene ring can often be inferred from the pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ "fingerprint" region.
The Fluoro Group (C-F): A Strong but Broad Signature
The C-F stretching vibration typically gives rise to a strong absorption band in the 1400-1000 cm⁻¹ region. However, this region of the spectrum is often crowded with other vibrations, and the C-F stretch can be broad and complex, making its definitive assignment challenging without reference spectra.
The Methylene Bridge (-CH₂-): Aliphatic Character
The methylene group linking the phenyl ring and the nitrile will exhibit C-H stretching vibrations in the 3000-2850 cm⁻¹ range, at slightly lower wavenumbers than the aromatic C-H stretches.
Experimental Protocol: Acquiring the FTIR Spectrum
A reliable FTIR spectrum of this compound can be obtained using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid powder samples and requires minimal sample preparation.[2][3][4][5]
Instrumentation:
-
FTIR Spectrometer equipped with a DTGS detector.
-
ATR accessory with a diamond or zinc selenide crystal.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.
-
Record a background spectrum to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Perform a baseline correction and normalization if necessary to improve the presentation of the spectrum.
-
Comparative Analysis with Alternative Techniques
While FTIR is an excellent tool for functional group identification, a comprehensive structural elucidation often benefits from complementary analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Vibrational modes of functional groups. | Rapid, non-destructive, cost-effective, excellent for identifying polar functional groups. | Can be difficult to interpret complex spectra, less sensitive to non-polar bonds. |
| NMR Spectroscopy | Chemical environment of individual atoms (¹H, ¹³C, ¹⁹F). | Provides detailed connectivity information, crucial for isomer differentiation. | Slower analysis time, requires deuterated solvents, more expensive instrumentation. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula information. | Destructive technique, fragmentation can be complex to interpret. |
| Raman Spectroscopy | Vibrational modes, complementary to FTIR. | Excellent for non-polar bonds (e.g., C=C), insensitive to water. | Can be affected by fluorescence, weaker signal than FTIR for many functional groups.[6][7][8][9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would provide unambiguous confirmation of the structure of this compound.
-
¹H NMR: Would show distinct signals for the aromatic protons, with splitting patterns indicating their relative positions (ortho, meta, para coupling). The methylene protons would appear as a singlet. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. Aromatic protons typically resonate between 6.5 and 8.5 ppm.[10]
-
¹³C NMR: Would show the number of unique carbon environments, confirming the presence of the aromatic ring, the methylene carbon, and the nitrile carbon.
-
¹⁹F NMR: Would provide a single resonance, confirming the presence of the fluorine atom.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound and provide valuable structural information through its fragmentation pattern. For nitroaromatic compounds, characteristic fragmentation pathways often involve the loss of the nitro group (NO₂) or nitric oxide (NO).[11][12] The fragmentation of the benzyl portion of the molecule would also provide clues to its structure.
Raman Spectroscopy
Raman spectroscopy is complementary to FTIR. While FTIR is more sensitive to polar bonds like C=O and N-O, Raman is often more sensitive to non-polar bonds and symmetric vibrations. The nitrile (-C≡N) and the aromatic ring's symmetric "breathing" mode would likely produce strong signals in the Raman spectrum.[6][7][8][9] This can be particularly useful for confirming the presence of the nitrile group, which gives a characteristically strong and sharp Raman peak.
Conclusion: An Integrated Approach to Structural Verification
FTIR spectroscopy provides a rapid and effective method for the initial functional group analysis of this compound. The characteristic and strong absorption bands of the nitrile and nitro groups, in conjunction with the signatures of the aromatic ring and C-F bond, allow for a confident preliminary identification. However, for unambiguous structural confirmation and to differentiate between potential isomers, an integrated analytical approach is paramount. The detailed connectivity information from NMR spectroscopy and the molecular weight and fragmentation data from mass spectrometry provide the necessary orthogonal data to build a complete and validated structural picture. This guide underscores the power of FTIR as a primary screening tool while advocating for a multi-technique approach for the comprehensive characterization of complex organic molecules in a research and development setting.
References
-
SpectraBase. (n.d.). 2-Fluorophenylacetonitrile. Retrieved from [Link]
-
PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]
-
ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzeneacetonitrile, 4-nitro-. Retrieved from [Link]
-
ResearchGate. (n.d.). Detailed fragmentation pathway of p‐nitrobenzylpyridinium. Retrieved from [Link]
-
Morressier. (2018). Raman spectroscopic analysis of nitrile containing compounds. Retrieved from [Link]
- [Source 9 not found]
-
PubChem. (n.d.). p-Nitrophenylacetonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from [Link]
- [Source 12 not found]
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ResearchGate. (n.d.). Upper panel: transient IR spectra measured for 2 in acetonitrile at.... Retrieved from [Link]
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SpectraBase. (n.d.). 2-Fluorophenylacetonitrile. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
- [Source 17 not found]
- [Source 18 not found]
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ResearchGate. (n.d.). Raman spectra of the nitrile group in PCHOaLiTFSA in the frequency.... Retrieved from [Link]
- [Source 20 not found]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
HORIBA. (n.d.). Raman Bands. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrophenylacetonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Fluoro-5-nitrobenzonitrile. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(5-fluoro-2-nitrophenyl)acetonitrile. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-fluorophenylacetonitrile. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
- [Source 34 not found]
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- 4. utm.mx [utm.mx]
- 5. mt.com [mt.com]
- 6. Raman spectroscopic analysis of nitrile containing compounds [morressier.com]
- 7. s-a-s.org [s-a-s.org]
- 8. researchgate.net [researchgate.net]
- 9. static.horiba.com [static.horiba.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(2-Fluoro-5-nitrophenyl)acetonitrile
Introduction: 2-(2-Fluoro-5-nitrophenyl)acetonitrile is a key building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of pharmacologically active molecules. The strategic placement of the fluoro, nitro, and acetonitrile functionalities on the phenyl ring makes it a versatile intermediate for the construction of complex heterocyclic systems. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering insights into the mechanistic underpinnings, practical execution, and relative merits of each approach. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs, considering factors such as yield, scalability, cost, and safety.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a powerful and widely employed strategy for the functionalization of electron-deficient aromatic rings. The presence of a strongly electron-withdrawing nitro group in the para position to the fluorine atom in a precursor like 1,2-difluoro-4-nitrobenzene significantly activates the ring towards nucleophilic attack, making this a theoretically sound approach.
Mechanistic Rationale
The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile, in this case, the carbanion derived from a protected acetonitrile equivalent such as malononitrile, attacks the electron-deficient carbon atom bearing a fluorine atom. This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, which is crucial for stabilizing this intermediate. In the subsequent elimination step, a fluoride ion is expelled, and the aromaticity of the ring is restored, yielding the desired product.
Experimental Protocol: Synthesis from 1,2-Difluoro-4-nitrobenzene
Step 1: Nucleophilic Aromatic Substitution with Malononitrile
-
To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add malononitrile (1.1 eq) and a non-nucleophilic base like potassium carbonate (2.0 eq).
-
Stir the reaction mixture at a moderately elevated temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to afford 2-(2-fluoro-5-nitrophenyl)malononitrile.
Step 2: Decarboxylation
-
The crude 2-(2-fluoro-5-nitrophenyl)malononitrile can be subjected to decarboxylation by heating in a suitable solvent, often in the presence of a small amount of water or acid.
-
Alternatively, for more controlled decarboxylation, the Krapcho decarboxylation conditions (heating in DMSO with a salt like NaCl or LiCl) can be employed.
-
After the reaction is complete, the product can be isolated by extraction and purified by column chromatography.
Advantages and Disadvantages
| Feature | Assessment |
| Yield | Potentially high, but requires a two-step process. |
| Scalability | Generally good, but the decarboxylation step may require optimization for large-scale production. |
| Cost of Starting Materials | 1,2-Difluoro-4-nitrobenzene is a commercially available but moderately expensive starting material. |
| Safety | Malononitrile is toxic and should be handled with care. The use of aprotic polar solvents requires appropriate safety precautions. |
| Byproducts | The reaction may produce small amounts of the difluoro-substituted starting material reacting at both fluorine positions. |
Method 2: The Sandmeyer Reaction
The Sandmeyer reaction is a classic and reliable method for the introduction of a variety of functional groups, including the cyano group, onto an aromatic ring via a diazonium salt intermediate.[1][2] This approach would commence with the diazotization of 2-fluoro-5-nitroaniline.
Mechanistic Rationale
The Sandmeyer reaction involves the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[3] This diazonium salt is then treated with a copper(I) cyanide solution. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[1] The copper(I) species facilitates the reduction of the diazonium ion to an aryl radical with the loss of nitrogen gas. This aryl radical then reacts with the cyanide anion, and the copper is re-oxidized to complete the catalytic cycle.
Experimental Protocol: Synthesis from 2-Fluoro-5-nitroaniline
A detailed procedure for the direct Sandmeyer cyanation of 2-fluoro-5-nitroaniline to the target acetonitrile is not explicitly detailed in the available literature. However, a closely related two-step procedure involving an initial bromination followed by cyanation has been reported for the synthesis of the analogous 2-fluoro-4-nitrobenzonitrile from 2-fluoro-4-nitroaniline, suggesting a viable pathway.[4] A direct cyanation protocol can be proposed based on general Sandmeyer reaction conditions.[3]
-
Diazotization:
-
Suspend 2-fluoro-5-nitroaniline (1.0 eq) in a mixture of a strong acid (e.g., aqueous HCl or HBr) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The completion of diazotization can be confirmed by a positive test with starch-iodide paper, which turns blue in the presence of excess nitrous acid.[3]
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a solution of sodium or potassium cyanide in water.
-
Cool this cyanide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the vigorously stirred cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then gently heat (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Advantages and Disadvantages
| Feature | Assessment |
| Yield | Can be variable and is often moderate. Side reactions such as phenol formation or biaryl coupling can lower the yield.[3] |
| Scalability | Diazonium salts can be unstable and potentially explosive, requiring careful temperature control and handling, which can be challenging on a large scale. |
| Cost of Starting Materials | 2-Fluoro-5-nitroaniline is a commercially available starting material. |
| Safety | Diazonium salts are thermally unstable. The use of highly toxic cyanide salts (NaCN, KCN, CuCN) requires stringent safety protocols. |
| Byproducts | Phenols, biaryls, and other substitution products can be formed. |
Method 3: Palladium-Catalyzed Cyanation
Modern transition-metal-catalyzed cross-coupling reactions have emerged as powerful alternatives to classical methods. Palladium-catalyzed cyanation of aryl halides and triflates offers a milder and often more efficient route to aryl nitriles.[5][6] This method could be applied to a precursor such as 2-chloro-5-nitrophenylacetonitrile or 2-bromo-5-nitrophenylacetonitrile.
Mechanistic Rationale
The catalytic cycle of palladium-catalyzed cyanation typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II)-aryl-halide complex.
-
Transmetalation: The halide on the palladium complex is exchanged for a cyanide group from a cyanide source, such as zinc cyanide or potassium hexacyanoferrate(II).
-
Reductive Elimination: The aryl and cyano groups on the palladium complex reductively eliminate to form the aryl nitrile product and regenerate the Pd(0) catalyst.[7]
Experimental Protocol: Synthesis from an Aryl Halide Precursor
A general procedure for the palladium-catalyzed cyanation of an aryl halide can be adapted for the synthesis of this compound.
-
To a reaction vessel charged with the aryl halide precursor (e.g., 2-chloro-5-nitrophenylacetonitrile or 2-bromo-5-nitrophenylacetonitrile) (1.0 eq), add a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ and a phosphine ligand) (typically 1-5 mol%).
-
Add a cyanide source, such as zinc cyanide (Zn(CN)₂) (0.6-1.0 eq) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (a less toxic alternative).
-
Add a suitable solvent (e.g., DMF, DMAc, or toluene) and, if necessary, a base.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and filter off the catalyst.
-
The filtrate is then subjected to an aqueous workup, and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography.
Advantages and Disadvantages
| Feature | Assessment |
| Yield | Generally high to excellent yields can be achieved.[8] |
| Scalability | The cost and potential toxicity of the palladium catalyst can be a concern for large-scale synthesis, although catalyst loading can often be minimized. |
| Cost of Starting Materials | The aryl halide precursor needs to be synthesized first. The palladium catalyst and ligands can be expensive. |
| Safety | While less toxic cyanide sources like K₄[Fe(CN)₆] can be used, care must still be taken.[7] The reaction is typically performed under an inert atmosphere. |
| Byproducts | Byproducts from side reactions are generally minimal under optimized conditions. |
Comparative Summary of Synthesis Methods
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Sandmeyer Reaction | Palladium-Catalyzed Cyanation |
| Starting Material | 1,2-Difluoro-4-nitrobenzene | 2-Fluoro-5-nitroaniline | 2-Halo-5-nitrophenylacetonitrile |
| Key Reagents | Malononitrile, Base (e.g., K₂CO₃) | NaNO₂, H⁺, CuCN | Pd catalyst, Ligand, Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) |
| Number of Steps | 2 (Substitution and Decarboxylation) | 1 (after diazotization) | 1 |
| Typical Yield | Moderate to High | Variable (often moderate) | High to Excellent |
| Reaction Conditions | Moderately elevated temperature | Low temperature (diazotization), then elevated temperature | Elevated temperature |
| Scalability | Good | Challenging due to unstable intermediates | Moderate, catalyst cost can be a factor |
| Safety Concerns | Toxic malononitrile, aprotic solvents | Unstable diazonium salts, highly toxic cyanides | Toxic catalyst, ligands, and cyanide source |
Visualization of Synthetic Workflows
Nucleophilic Aromatic Substitution (SNAr) Workflow
Caption: SNAr synthesis workflow.
Sandmeyer Reaction Workflow
Caption: Sandmeyer reaction workflow.
Palladium-Catalyzed Cyanation Workflow
Caption: Palladium-catalyzed cyanation workflow.
Conclusion
The synthesis of this compound can be approached through several distinct methodologies, each with its own set of advantages and challenges.
-
Nucleophilic Aromatic Substitution (SNAr) offers a potentially high-yielding route, although it may require a two-step sequence involving a protected acetonitrile equivalent and subsequent decarboxylation. The scalability is generally good, but the cost of the starting material and the handling of toxic reagents are important considerations.
-
The Sandmeyer Reaction represents a classic and well-established method. However, it often provides moderate and variable yields, and the inherent instability of diazonium salts, coupled with the high toxicity of cyanide reagents, poses significant safety and scalability challenges.
-
Palladium-Catalyzed Cyanation stands out as a modern and highly efficient method, typically affording high yields under relatively mild conditions. While the cost of the catalyst can be a factor, the ability to use less toxic cyanide sources and the broad functional group tolerance make it an attractive option, particularly for laboratory-scale synthesis and medicinal chemistry applications.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as desired yield and purity, scale of production, cost constraints, and available safety infrastructure. For small-scale synthesis where high yield and purity are paramount, palladium-catalyzed cyanation is likely the most advantageous approach. For larger-scale production, a carefully optimized SNAr route may offer a more cost-effective solution, provided the two-step process can be efficiently managed. The Sandmeyer reaction, while historically significant, is generally less favored for this particular transformation due to its inherent drawbacks.
References
-
Bruker. (n.d.). 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. The Royal Society of Chemistry. Retrieved from [Link]
- Buchwald, S. L., & Tudge, M. T. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 18-21.
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A Comparative Guide to the Characterization of Impurities in 2-(2-Fluoro-5-nitrophenyl)acetonitrile
Abstract
This guide provides a comprehensive framework for the identification, quantification, and structural elucidation of impurities in 2-(2-Fluoro-5-nitrophenyl)acetonitrile, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such starting materials is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document offers an objective comparison of critical analytical techniques, supported by detailed experimental protocols and data, to guide researchers and drug development professionals in establishing robust impurity control strategies. We will delve into the causality behind methodological choices, grounded in established regulatory principles set forth by the International Council for Harmonisation (ICH).[3][4][5]
The Imperative of Impurity Profiling
In pharmaceutical development, any component of a drug substance that is not the chemical entity defined as the drug substance is considered an impurity.[2][6] The presence of impurities, even at trace levels, can adversely affect the safety, efficacy, and stability of the final drug product.[1][4] Regulatory bodies like the FDA and EMA mandate rigorous impurity profiling to ensure patient safety.[1] The ICH guidelines, specifically Q3A(R2), provide a framework for classifying and controlling impurities, establishing thresholds for reporting (≥0.05%), identification (≥0.10%), and toxicological qualification (≥0.15% for APIs with a maximum daily dose ≤2 g/day ).[3][4][5] Therefore, a thorough understanding and characterization of the impurity profile of this compound is not merely a quality control exercise but a critical regulatory requirement.
Potential Impurities in this compound
Impurities can originate from various sources during the synthesis, purification, and storage of the compound.[6][7] A proactive approach involves anticipating potential impurities based on the synthetic route and degradation pathways.
| Impurity Type | Potential Source / Cause | Potential Structures/Examples |
| Organic Impurities | Starting Materials, Intermediates, By-products from side reactions (e.g., incomplete cyanation, positional isomers).[6][8] | Isomers (e.g., 2-(4-Fluoro-2-nitrophenyl)acetonitrile[9]), unreacted starting materials, hydrolysis of the nitrile to an amide or carboxylic acid. |
| Degradation Products | Exposure to light, heat, humidity, or oxidative stress.[4] | Products of hydrolysis, oxidation, or photolytic rearrangement. |
| Inorganic Impurities | Reagents, catalysts, heavy metals from manufacturing equipment.[2][6] | Residual catalysts (e.g., copper salts[10]), inorganic salts. |
| Residual Solvents | Used during synthesis and purification steps.[3][4] | Acetonitrile, Ethanol, Ethyl Acetate, Toluene, DMF. |
A Comparative Analysis of Core Analytical Techniques
The selection of an appropriate analytical technique is crucial for effective impurity profiling. No single method is universally applicable; rather, a multi-faceted approach using orthogonal techniques is often necessary for comprehensive characterization.[7]
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Quantification & Purity Control. The gold standard for routine analysis of known and unknown non-volatile impurities.[2][11] | High resolution, sensitivity, and reproducibility. Excellent for quantitative analysis.[12][13] | Provides limited structural information. Identification relies on comparison with reference standards. |
| LC-MS/MS | Identification & Structural Clues. Ideal for identifying unknown impurities by providing molecular weight and fragmentation data. | High sensitivity and specificity. Provides molecular weight of parent ions and structural fragments, crucial for identifying unknowns.[14][15][16] | Ionization efficiency can vary. Quantitative accuracy may be lower than HPLC-UV without isotope-labeled standards. |
| GC-MS | Volatile Impurities & Residual Solvents. The preferred method for analyzing thermally stable, volatile compounds.[11][17] | Excellent for separating and identifying volatile organic compounds and residual solvents.[18][19] High sensitivity. | Not suitable for non-volatile or thermally labile impurities. The high polarity of some potential impurities may require derivatization. |
| NMR Spectroscopy | Unambiguous Structure Elucidation. The definitive technique for determining the precise chemical structure of isolated impurities.[20][21] | Provides detailed connectivity and stereochemical information, leading to unequivocal structure confirmation.[22][23][24] | Requires relatively large amounts (µg to mg) of pure, isolated impurity.[23] Lower sensitivity compared to MS. |
Decision Pathway for Impurity Characterization
The following workflow illustrates a logical progression from detection to definitive identification of an unknown impurity.
Caption: Decision workflow for impurity characterization.
Validated Experimental Protocols
The following protocols are provided as robust starting points for the characterization of impurities in this compound. Method validation should be performed according to ICH Q2(R1) guidelines.
Protocol 1: HPLC-UV Method for Purity Assessment and Quantification
This method is designed for high-resolution separation of the main component from potential process-related impurities. The choice of a C18 column is based on the hydrophobic nature of the phenyl ring, while the gradient elution ensures separation of compounds with varying polarities.
Optimized HPLC Parameters
| Parameter | Specification | Rationale |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) | Provides excellent retention and separation for aromatic compounds.[12] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase improves peak shape for nitrile-containing compounds.[13][25] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |
| Gradient | 0-2 min: 20% B; 2-25 min: 20-90% B; 25-30 min: 90% B; 30-32 min: 20% B; 32-35 min: 20% B | A shallow gradient provides optimal resolution for closely eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The nitroaromatic system provides strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | |
| Sample Conc. | 1 mg/mL in Mobile Phase A/B (50:50) | Ensures sufficient signal for trace impurity detection. |
Step-by-Step Methodology:
-
Mobile Phase Preparation : Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water, mix, and degas. Use HPLC-grade acetonitrile as Mobile Phase B.
-
Standard Solution : Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution : Prepare the sample solution in the same manner and at the same concentration as the standard solution.
-
System Setup and Equilibration : Set up the HPLC system with the parameters listed above. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Analysis : Inject the sample and standard solutions.
-
Data Processing : Integrate all peaks in the chromatogram. Calculate the percentage of each impurity using the area percent method.
Protocol 2: LC-MS Method for Impurity Identification
This protocol uses conditions similar to the HPLC-UV method but substitutes the non-volatile acid with a volatile one, making it compatible with mass spectrometry.
Methodology:
-
Chromatography : Use the same HPLC system and column as in Protocol 3.1.
-
Mobile Phase Modification : Replace Mobile Phase A (0.1% Phosphoric Acid) with 0.1% Formic Acid in Water . Formic acid is a volatile modifier that facilitates protonation for positive-ion ESI-MS.[25]
-
MS Detector Settings (Example) :
-
Ionization Mode : Electrospray Ionization (ESI), Positive
-
Scan Range : m/z 100-500
-
Data Acquisition : Full scan for initial detection, followed by targeted MS/MS on impurity peaks for fragmentation analysis.
-
-
Analysis : Inject the sample. The resulting chromatogram will provide retention times, and the mass spectrometer will provide the mass-to-charge ratio (m/z) for each eluting peak. This data is critical for proposing the molecular formula of unknown impurities.[16]
Protocol 3: GC-MS Headspace Analysis for Residual Solvents
This method is essential for identifying and quantifying volatile organic compounds used during synthesis, as mandated by ICH Q3C.[3]
Methodology:
-
Sample Preparation : Accurately weigh ~100 mg of the this compound sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO, which has a very high boiling point) and seal the vial.
-
GC-MS System :
-
Column : A polar column (e.g., DB-WAX or equivalent) is often used for good separation of common polar and non-polar solvents.
-
Injector : Headspace autosampler.
-
Incubation : Incubate the vial at ~80°C for 15-20 minutes to allow solvents to partition into the headspace.
-
-
Analysis : The automated system injects a sample of the vial's headspace into the GC-MS.
-
Identification : Identify residual solvents by comparing their retention times and mass spectra to a library of known solvents. Quantification is performed using an external or internal standard method.
Workflow: From Unknown Peak to Confirmed Structure
This workflow outlines the comprehensive process of isolating and definitively identifying an unknown impurity that has been detected and deemed necessary to characterize.
Caption: Workflow for impurity isolation and elucidation.
Conclusion and Recommendations
The characterization of impurities in this compound is a critical, multi-step process essential for ensuring pharmaceutical quality and regulatory compliance.[1][4][8] A robust impurity control strategy should begin with high-resolution HPLC-UV for detection and routine quantification. For any impurities exceeding the ICH identification threshold, a systematic investigation using LC-MS is the logical next step to gain crucial molecular weight and structural information. GC-MS remains the indispensable tool for monitoring residual solvents.
For definitive structural confirmation of critical unknown impurities, isolation via preparative chromatography followed by NMR spectroscopy is the only unambiguous method.[26] By integrating these orthogonal techniques into a logical workflow, researchers and drug development professionals can confidently characterize their material, optimize synthetic processes, and ensure the delivery of safe and effective medicines.
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Impurity Analysis. (n.d.). Emery Pharma. Retrieved January 17, 2026, from [Link]
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Impurity Profiling of Pharmaceutical Drugs By Various Methods. (n.d.). IOSR Journal. Retrieved January 17, 2026, from [Link]
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Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-(2-Fluoro-5-nitrophenyl)acetonitrile
Author's Note: As scientists, our pursuit of innovation must be anchored in an unwavering commitment to safety. This guide moves beyond a simple checklist. It is designed to provide you, my fellow researchers, with a deep, causal understanding of the necessary precautions for handling 2-(2-Fluoro-5-nitrophenyl)acetonitrile. This compound, like many specialized nitriles used in drug development, is a potent chemical that demands respect and meticulous handling. The protocols outlined here are not just steps to follow; they represent a self-validating system of safety designed to protect you, your colleagues, and the integrity of your research.
Hazard Assessment: Understanding the Risks
This compound is a solid, powdered organic nitrile.[1] Its primary hazards stem from its classification as a toxic substance.[1] The core risks associated with this compound are:
-
Acute Toxicity (Inhalation, Dermal, Ingestion): Like many functionalized nitriles, this compound is classified as harmful if inhaled, absorbed through the skin, or swallowed.[2] Fine powders can easily become airborne, posing a significant inhalation risk.[3]
-
Serious Eye Irritation: Direct contact with the eyes can cause significant irritation and potential damage.[4]
-
Skin Irritation: Prolonged or repeated contact with the skin may cause irritation.[5]
A thorough risk assessment is the foundational step before any handling procedure. This involves not only understanding the chemical's intrinsic hazards but also evaluating the specific experimental context, including quantities used and the potential for dust generation.[3] Always consult the Safety Data Sheet (SDS) provided by the manufacturer as the primary source of information.[4]
Required Personal Protective Equipment (PPE)
Given the high toxicity and irritant nature of this compound, a comprehensive PPE strategy is non-negotiable. The goal is to create a complete barrier between you and the chemical.[6] Standard laboratory PPE is insufficient; an enhanced level of protection is required.
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved half-mask or full-face respirator with P100 (particulate) cartridges. | Protects against inhalation of fine, toxic dust particles, which is a primary exposure route.[3][7] Simple dust masks are inadequate for this level of hazard.[4] |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. | Provides a robust barrier against dermal absorption.[4] Double-gloving mitigates the risk of exposure from a single glove failure (e.g., pinhole or tear).[8] |
| Eye & Face Protection | Chemical splash goggles worn in conjunction with a full-face shield. | Goggles provide a seal around the eyes to protect from airborne particulates.[9] The face shield offers a secondary layer of protection against splashes.[7] |
| Body Protection | A buttoned lab coat over long-sleeved clothing. For larger quantities (>10g), a chemical-resistant apron is advised. | Minimizes skin contact with any stray powder.[3] An apron provides an additional barrier for the torso, where spills are most likely to occur.[4] |
| Footwear | Closed-toe shoes, preferably made of a non-porous material like leather. | Protects feet from spills and falling objects. Non-slip soles are recommended to prevent accidents on potentially dusty floors.[3] |
Step-by-Step Handling Protocol
This protocol is designed for weighing and transferring the solid compound within a certified chemical fume hood. The principle of "As Low As Reasonably Achievable" (ALARA) for exposure should guide all actions.
Step 1: Preparation & Pre-Handling Checks
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is certified.
-
Assemble All Materials: Gather the chemical container, spatulas, weigh paper or boat, secondary containment vessel, and pre-labeled waste bags before you begin.
-
Don PPE: Put on all required PPE in the correct order (lab coat, respirator, goggles, face shield, then double gloves). Ensure your respirator has a proper seal.
-
Prepare Spill Kit: Have a chemical spill kit rated for solid toxic compounds readily accessible.
Step 2: Weighing & Handling the Compound
-
Work Within the Fume Hood: Conduct all manipulations at least 6 inches inside the sash of the fume hood.
-
Minimize Dust: Open the container slowly and carefully. Use a clean spatula to gently scoop the powder. Avoid tapping or shaking the container, which can generate airborne dust.[10]
-
Direct Weighing: Place the weigh boat on the balance inside the hood. Tare the balance. Gently transfer the desired amount of powder to the weigh boat. Do not return any excess chemical to the stock container; treat it as waste.[10]
-
Secure & Transfer: Once the desired mass is obtained, securely close the primary chemical container. Carefully transfer the weighed powder to your reaction vessel or secondary container.
Step 3: Post-Handling & Decontamination
-
Clean Workspace: Gently wipe down the balance and the work surface within the fume hood with a damp paper towel to collect any residual dust. Place the towel in the designated solid waste bag.
-
Decontaminate Tools: Clean the spatula and any other reusable equipment according to your lab's standard procedures for toxic compounds.
-
Doff PPE Correctly: Remove PPE in the reverse order it was put on, being careful not to contaminate your skin or clothing. The outer gloves should be removed first and disposed of in the hazardous waste stream.
Below is a workflow diagram illustrating the key stages of this process.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.[11]
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[8][11] Seek medical attention if irritation persists.[12]
-
Eye Exposure: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[12] If they are having difficulty breathing, call for emergency medical assistance immediately.[13]
-
Ingestion: Do NOT induce vomiting. Call a poison control center (800-222-1222 in the US) or seek immediate medical attention.[13][14]
-
Minor Spill (Solid): Alert others in the area. Wearing full PPE, gently cover the spill with an absorbent material like vermiculite to prevent it from becoming airborne.[8] Carefully scoop the material into a labeled hazardous waste container.
-
Major Spill: Evacuate the immediate area and alert your institution's Environmental Health & Safety (EHS) office or emergency response team. Do not attempt to clean it up yourself.[11]
Waste Disposal
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: This includes the chemical itself, any contaminated weigh paper, paper towels used for cleaning, and disposable PPE (gloves, lab coats). Place these items in a clearly labeled, sealed hazardous waste container.
-
Contaminated Solvents: If the compound is used in a solution, the resulting liquid waste must be collected in a designated, labeled hazardous waste container.
-
Regulations: All disposal must be in accordance with local, state, and federal regulations.[1][15] Consult your institution's EHS department for specific disposal protocols.
By internalizing the rationale behind these safety protocols, you empower yourself to work confidently and securely. Your diligence not only ensures your own well-being but also fosters a culture of safety that is the bedrock of scientific excellence.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
